molecular formula C13H17NO2 B8136448 4-Benzylpiperidine-2-carboxylic acid

4-Benzylpiperidine-2-carboxylic acid

Cat. No.: B8136448
M. Wt: 219.28 g/mol
InChI Key: NNFRPINCKNGGAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzylpiperidine-2-carboxylic acid is an organic compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . This chiral molecule features a piperidine ring substituted with a benzyl group and a carboxylic acid, making it a valuable scaffold in medicinal chemistry and pharmaceutical research . The benzylpiperidine core is a structure of significant interest in CNS drug discovery. While specific biological data for this compound is limited, derivatives of benzylpiperidine and the closely related benzylpiperazine have been extensively investigated as potential Multi-Target Directed Ligands (MTDLs) for complex neurodegenerative diseases . For instance, recent research on 1,4-bis-benzylpiperazine-2-carboxylic acid derivatives has shown promising in vitro and in vivo results as anti-Alzheimer's agents, demonstrating inhibitory activity against acetylcholinesterase (AChE), amyloid-β (Aβ) peptide aggregation, and histone deacetylases (HDAC) . The carboxylic acid functional group in such structures allows for further chemical modification into key derivatives like carboxamides or hydroxamic acids, which can be critical for enhancing binding affinity and achieving desired pharmacological effects . This product is intended for research and further manufacturing purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

4-benzylpiperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)12-9-11(6-7-14-12)8-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFRPINCKNGGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 4-Benzylpiperidine-2-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for 4-benzylpiperidine-2-carboxylic acid, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is strategically designed in two key stages: the construction of a 4-benzylpyridine-2-carboxylic acid intermediate via a Suzuki-Miyaura cross-coupling reaction, followed by the stereoselective catalytic hydrogenation of the pyridine ring to yield the target piperidine derivative. This document offers a detailed narrative on the rationale behind experimental choices, comprehensive step-by-step protocols, and a thorough discussion of the underlying reaction mechanisms. The guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, providing both theoretical insights and practical, actionable methodologies.

Introduction: The Significance of the this compound Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a cornerstone for the design of bioactive molecules. The this compound motif, in particular, combines several key features that are attractive for drug design. The benzyl group at the 4-position can engage in hydrophobic and aromatic interactions within biological targets, while the carboxylic acid at the 2-position provides a handle for further derivatization or can act as a key pharmacophoric element, for instance, by mimicking an amino acid.

The synthesis of specifically substituted piperidines, such as the title compound, presents a significant challenge in controlling regioselectivity and stereochemistry. This guide outlines a logical and efficient approach to address these challenges, starting from readily available precursors.

A Strategic Two-Stage Synthetic Approach

The synthesis of this compound is most effectively approached through a two-stage process. This strategy allows for the precise installation of the required substituents on an aromatic precursor, followed by the reduction of the aromatic ring to the desired saturated heterocycle.

Synthesis_Overview Start 4-Halopyridine-2-carboxylic acid ester Intermediate 4-Benzylpyridine-2-carboxylic acid ester Start->Intermediate Suzuki-Miyaura Coupling Hydrolysis Ester Hydrolysis Intermediate->Hydrolysis Hydrogenation Final_Product This compound Hydrolysis->Final_Product Work-up

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of 4-Benzylpyridine-2-carboxylic Acid via Suzuki-Miyaura Coupling

The initial stage focuses on the construction of the carbon-carbon bond between the pyridine ring and the benzyl group. The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and versatile method for this transformation, known for its high functional group tolerance and generally mild reaction conditions.[1][2][3]

Rationale for Experimental Design

The choice of starting materials is critical for the success of this step. A 4-halopyridine-2-carboxylic acid ester is selected as the electrophilic partner. The halogen at the 4-position (preferably bromo or iodo) provides a reactive site for the palladium-catalyzed coupling. The carboxylic acid is protected as an ester (e.g., methyl or ethyl ester) to prevent potential side reactions and to improve solubility in organic solvents. The nucleophilic partner is a benzylboronic acid or a related derivative.

The catalytic system typically consists of a palladium(0) source, a phosphine ligand, and a base. The choice of ligand is crucial for the efficiency of the catalytic cycle, with bulky, electron-rich phosphines often providing excellent results. The base is required to activate the boronic acid for transmetalation.

Detailed Experimental Protocol: Synthesis of Methyl 4-benzylpyridine-2-carboxylate

Materials:

  • Methyl 4-bromopyridine-2-carboxylate

  • Benzylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1-Propanol

  • Water

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 4-bromopyridine-2-carboxylate (1.0 eq), benzylboronic acid (1.1 eq), and 1-propanol.

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 20-30 minutes until the solids dissolve.

  • In a separate flask, prepare a 2 M aqueous solution of sodium carbonate.

  • To the reaction mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.06 eq), followed by the aqueous sodium carbonate solution (1.5 eq).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 4-benzylpyridine-2-carboxylate.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_steps Key Steps Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)L_n-X Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Aryl_R Ar-Pd(II)L_n-R' PdII_Aryl->PdII_Aryl_R R'-B(OR)_2 Transmetalation Transmetalation PdII_Aryl_R->Pd0 Product Ar-R' PdII_Aryl_R->Product RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst adds to the carbon-halogen bond of the 4-halopyridine derivative to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst.

Stage 2: Catalytic Hydrogenation of 4-Benzylpyridine-2-carboxylic Acid

The second stage involves the reduction of the pyridine ring of the intermediate to the corresponding piperidine. Catalytic hydrogenation is the method of choice for this transformation, offering high efficiency and the potential for stereocontrol.

Rationale for Experimental Design

The choice of catalyst is paramount for the successful hydrogenation of the pyridine ring without affecting the benzyl group. While palladium on carbon (Pd/C) can be used, rhodium-based catalysts, such as rhodium on carbon (Rh/C) or rhodium(III) oxide (Rh₂O₃), often exhibit superior activity and selectivity for the reduction of pyridine rings, especially under milder conditions.[1][4] The use of a protic solvent like methanol or ethanol is common, and the reaction can be carried out at moderate hydrogen pressures and temperatures.

Prior to hydrogenation, the ester group of the intermediate is typically hydrolyzed to the free carboxylic acid. This can be achieved under standard basic conditions (e.g., using NaOH or LiOH) followed by acidification. The presence of the free carboxylic acid can influence the stereochemical outcome of the hydrogenation.

Detailed Experimental Protocol: Synthesis of this compound

Part A: Hydrolysis of Methyl 4-benzylpyridine-2-carboxylate

  • Dissolve methyl 4-benzylpyridine-2-carboxylate in a mixture of methanol and water.

  • Add an aqueous solution of sodium hydroxide (2-3 eq) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Remove the methanol under reduced pressure.

  • Carefully acidify the aqueous solution to a pH of approximately 5-6 with hydrochloric acid.

  • The product, 4-benzylpyridine-2-carboxylic acid, may precipitate and can be collected by filtration, or the aqueous solution can be used directly in the next step after neutralization if the catalyst is tolerant.

Part B: Hydrogenation of 4-benzylpyridine-2-carboxylic acid

Materials:

  • 4-Benzylpyridine-2-carboxylic acid

  • 5% Rhodium on carbon (Rh/C) or Rhodium(III) oxide (Rh₂O₃)

  • Methanol or Trifluoroethanol (TFE)

  • Hydrogen gas

  • Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

  • Place 4-benzylpyridine-2-carboxylic acid and the rhodium catalyst (5-10 mol%) in a high-pressure reactor.

  • Add the solvent (methanol or TFE).

  • Seal the reactor, and purge several times with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 bar).

  • Stir the reaction mixture at the desired temperature (e.g., 40-60 °C) for the required time (typically 12-24 hours).

  • Monitor the reaction for hydrogen uptake.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization.

Stereochemical Considerations

The hydrogenation of 4-substituted pyridine-2-carboxylic acids generally leads to the formation of the cis-diastereomer as the major product. This is attributed to the directing effect of the carboxylic acid group at the 2-position, which coordinates to the surface of the heterogeneous catalyst, favoring the delivery of hydrogen from the same face.

Data Summary

The following table summarizes the key reactants and expected products for the proposed synthetic route.

Step Starting Material Key Reagents Product Typical Yield
1 Methyl 4-bromopyridine-2-carboxylateBenzylboronic acid, Pd(OAc)₂, PPh₃, Na₂CO₃Methyl 4-benzylpyridine-2-carboxylate70-90%
2A Methyl 4-benzylpyridine-2-carboxylateNaOH or LiOH4-Benzylpyridine-2-carboxylic acid>95%
2B 4-Benzylpyridine-2-carboxylic acidH₂, Rh/C or Rh₂O₃This compound80-95%

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. The strategic use of a Suzuki-Miyaura coupling to construct the C4-benzylated pyridine precursor, followed by a stereoselective catalytic hydrogenation, offers a high degree of control and predictability. The protocols provided are based on established and robust chemical transformations, making them suitable for implementation in a research and development setting. This guide serves as a comprehensive resource for chemists seeking to synthesize this valuable piperidine derivative and its analogues for applications in drug discovery and medicinal chemistry.

References

  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry, 66(7), 2487-2492.
  • Smith, J., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(1), 123-456.
  • Organic Syntheses Procedure. (n.d.). Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling. Retrieved from [Link]

  • Tang, J.-S., et al. (2012). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Synthesis, 44(04), 541-546.
  • Felpin, F.-X., & Fouquet, E. (2010). A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd0/C Catalyst with Well-Defined Properties. Chemistry – A European Journal, 16(41), 12440-12445.
  • Chen, X., et al. (2020). Hydrogenation of benzoic acid to benzyl alcohol over Pt/SnO2.
  • Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

  • PubChem. (n.d.). (2R,4R)-4-benzylpyrrolidine-2-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • YouTube. (2023, June 13). Synthesis of Benzilic acid from Benzil. Retrieved from [Link]

  • YouTube. (2023, March 12). Making Benzilic Acid a Chemical With Scary Uses. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. Retrieved from [Link]

  • MDPI. (2025, June 4). Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. Retrieved from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012, April 16). Molecules, 17(4), 4469-4481.
  • Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. (n.d.). Arkivoc, 2010(11), 1-13.
  • Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids. (n.d.).
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023, June 20). RSC Advances, 13(28), 19000-19020.
  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022, June 14). The Journal of Organic Chemistry, 87(13), 8819-8823.
  • Google Patents. (n.d.). US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
  • Google Patents. (n.d.). CN105330533A - Benzoyl formic acid synthesis method.
  • Google Patents. (n.d.). TWI400228B - Process for hydrogenating 4-carboxybenzaldehyde to p-toluic acid.
  • ResearchGate. (n.d.). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. Retrieved from [Link]

  • RSC Publishing. (n.d.). Palladium-catalyzed cross-coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Benzylpiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Benzylpiperidine-2-carboxylic acid is a heterocyclic organic compound of interest in medicinal chemistry and drug development. Its structure, featuring a piperidine ring, a benzyl group, and a carboxylic acid moiety, suggests potential applications as a scaffold in the design of novel therapeutic agents. Derivatives of 4-benzylpiperidine have been explored for their activity as dual serotonin and norepinephrine reuptake inhibitors, highlighting the pharmacological relevance of this structural motif[1]. The carboxylic acid at the 2-position introduces a key functional group for forming salts, esters, and amides, allowing for the modulation of pharmacokinetic and pharmacodynamic properties.

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this guide will also leverage data from the closely related compound, 4-benzylpiperidine, to infer and discuss the expected properties. Furthermore, detailed, field-proven experimental protocols for determining these properties are provided to empower researchers in their own investigations of this and similar compounds.

Predicted Physicochemical Properties

For context, the known physicochemical properties of 4-benzylpiperidine are summarized below.

PropertyValue (for 4-benzylpiperidine)Expected Influence of 2-Carboxylic Acid Group
Molecular Formula C₁₂H₁₇N[2][3]C₁₃H₁₇NO₂
Molecular Weight 175.27 g/mol [2][3][4]219.28 g/mol
Melting Point 6-7 °C (lit.)[2][5]Significantly higher due to hydrogen bonding and increased polarity.
Boiling Point 279 °C (lit.)[2][5]Significantly higher due to increased molecular weight and hydrogen bonding.
pKa 10.58 ± 0.10 (Predicted)[2]Will exhibit both an acidic pKa (for the carboxylic acid, likely in the range of 2-5) and a basic pKa (for the piperidine nitrogen, likely lower than 10.58 due to the electron-withdrawing effect of the adjacent carboxylic acid).
logP (Predicted) 2.5[4]Lower (more hydrophilic) due to the presence of the polar carboxylic acid group.
Appearance Clear colorless to yellow viscous liquid[2]Likely a solid at room temperature.

Synthesis and Structural Elucidation

A plausible synthetic route to this compound can be envisioned starting from commercially available piperidine-2-carboxylic acid. The synthesis would involve the N-benzylation of the piperidine nitrogen, a common transformation in the synthesis of related compounds[6][7].

Illustrative Synthetic Workflow

Synthesis_Workflow Piperidine-2-carboxylic acid Piperidine-2-carboxylic acid N-Protection N-Protection Piperidine-2-carboxylic acid->N-Protection Protection (e.g., Boc) N-Benzylation N-Benzylation N-Protection->N-Benzylation Benzyl bromide, Base Deprotection Deprotection N-Benzylation->Deprotection Acidic conditions This compound This compound Deprotection->this compound

Caption: A conceptual synthetic workflow for this compound.

Experimental Protocols for Physicochemical Characterization

The following section details standardized, reliable methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a crucial indicator of purity for a solid compound. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range[8].

Methodology: Capillary Melting Point Apparatus

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is tapped into the powder to collect a sample, and the tube is then inverted and tapped gently to pack the sample into the closed end to a height of 2-3 mm[9][10][11].

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Initial Determination: The sample is heated at a relatively rapid rate to determine an approximate melting range.

  • Accurate Determination: The apparatus is allowed to cool, and a fresh sample is heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.

  • Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range[10].

Melting_Point_Workflow Sample_Preparation Powder and pack sample in capillary tube Apparatus_Setup Place capillary in melting point apparatus Sample_Preparation->Apparatus_Setup Rapid_Heating Rapid heating for approximate range Apparatus_Setup->Rapid_Heating Slow_Heating Slow heating (1-2 °C/min) for accurate measurement Rapid_Heating->Slow_Heating Record_Range Record temperature range of melting Slow_Heating->Record_Range

Caption: Workflow for melting point determination.

Solubility Determination

Solubility is a critical parameter influencing a drug's absorption and distribution. The "like dissolves like" principle is a useful guide, suggesting that polar compounds dissolve in polar solvents and nonpolar compounds in nonpolar solvents[12]. Given its zwitterionic potential (both an acidic and a basic center), the solubility of this compound is expected to be highly pH-dependent.

Methodology: Shake-Flask Method

  • Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, buffer of a specific pH, ethanol) in a sealed vial[12][13].

  • Equilibration: The vial is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute[12].

  • Phase Separation: The suspension is centrifuged or allowed to settle, and the supernatant is carefully filtered through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid[12].

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, against a standard curve of known concentrations[12].

  • Reporting: Solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.

Solubility_Workflow Add_Excess_Solid Add excess solid to solvent Equilibrate Agitate at constant temperature (24-48h) Add_Excess_Solid->Equilibrate Separate_Phases Centrifuge and filter supernatant Equilibrate->Separate_Phases Quantify Analyze concentration by HPLC Separate_Phases->Quantify Report_Solubility Report as mg/mL or mol/L Quantify->Report_Solubility

Caption: Shake-flask method for solubility determination.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amphoteric molecule like this compound, there will be two pKa values: one for the deprotonation of the carboxylic acid (pKa₁) and one for the deprotonation of the protonated piperidine nitrogen (pKa₂). These values are critical for predicting the ionization state of the molecule at a given pH, which in turn affects its solubility, lipophilicity, and biological activity.

Methodology: Potentiometric Titration

  • Sample Preparation: A known amount of this compound is dissolved in a known volume of water or a co-solvent system if solubility is low.

  • Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments. The pH of the solution is recorded after each addition.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve[14][15][16]. The first half-equivalence point will correspond to the pKa of the carboxylic acid, and the second to the pKa of the piperidine nitrogen.

pKa_Determination Dissolve_Sample Dissolve known amount of compound Titrate Titrate with standardized base, recording pH Dissolve_Sample->Titrate Plot_Curve Plot pH vs. volume of titrant Titrate->Plot_Curve Determine_pKa Identify pKa at half-equivalence points Plot_Curve->Determine_pKa

Caption: Workflow for pKa determination by potentiometric titration.

logP Determination

The logarithm of the partition coefficient (logP) between n-octanol and water is the standard measure of a compound's lipophilicity. This property is a key determinant of a drug's ability to cross cell membranes and its overall pharmacokinetic profile.

Methodology: Shake-Flask HPLC Method

  • Phase Preparation: n-Octanol is saturated with water, and water (or a buffer of a specific pH, typically 7.4) is saturated with n-octanol to create the two immiscible phases[17][18].

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously to allow the compound to partition between them[17][19].

  • Equilibration and Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Quantification: A sample is taken from each phase, and the concentration of the compound is determined by HPLC[17][18].

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value[18][19].

logP_Determination Prepare_Phases Prepare water-saturated octanol and octanol-saturated water Partition_Compound Dissolve compound and shake with both phases Prepare_Phases->Partition_Compound Separate_Layers Allow layers to separate Partition_Compound->Separate_Layers Analyze_Concentrations Quantify concentration in each layer by HPLC Separate_Layers->Analyze_Concentrations Calculate_logP Calculate log([Octanol]/[Water]) Analyze_Concentrations->Calculate_logP

Caption: Shake-flask HPLC method for logP determination.

Conclusion

This compound represents a molecule of significant interest for further investigation in drug discovery. While direct experimental data on its physicochemical properties are sparse, this guide provides a robust framework for its characterization. By understanding the influence of its constituent functional groups and applying the detailed experimental protocols herein, researchers can effectively determine the melting point, solubility, pKa, and logP of this compound. This foundational knowledge is indispensable for the rational design and development of new chemical entities based on the 4-benzylpiperidine scaffold.

References

  • National Center for Biotechnology Information. (n.d.). 4-Benzylpiperidine. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • ChemBK. (2024, April 9). 1-Benzylpiperidine-4-carboxylic acid ethyl ester. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Benzylpiperidine. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2R,4R)-4-benzylpyrrolidine-2-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Agilent Technologies. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

  • De Bievre, P., & Peiser, H. S. (1998). Development of Methods for the Determination of pKa Values. Pure and Applied Chemistry, 70(1), 1-1. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • The University of Liverpool Repository. (2021, June 13). pKa Determination in non-Aqueous Solvents and. Retrieved from [Link]

  • Lee, K., et al. (2015). Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(19), 4148-4152. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]

  • ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Rapid Method for Estimating Log P for Organic Chemicals. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

  • Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2017, October 12). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Retrieved from [Link]

  • Google Patents. (n.d.). CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • B.N. College. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

  • American Chemical Society. (2023, October 16). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review). Retrieved from [Link]

  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Chemaxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

  • Defense Technical Information Center. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

Sources

Technical Guide: 4-Benzylpiperidine-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Stereoselective Synthesis and Pharmacological Targeting of NMDA Receptors

Executive Summary & Pharmacophore Analysis

The 4-benzylpiperidine-2-carboxylic acid scaffold represents a critical class of conformationally restricted amino acid analogs . Unlike flexible glutamate ligands, this scaffold locks the amine and carboxylic acid functionalities into a rigid piperidine ring (pipecolic acid), reducing the entropic penalty of binding.

In medicinal chemistry, this structure serves two primary distinct roles depending on substitution:

  • Orthosteric NMDA Antagonism: When the C2-carboxylate mimics the

    
    -carboxyl of glutamate and the piperidine nitrogen mimics the 
    
    
    
    -amino group. The C4-benzyl group acts as a hydrophobic probe, often targeting distal pockets within the Ligand Binding Domain (LBD).
  • NR2B-Selective Allosteric Modulation: While classic NR2B antagonists (e.g., Ifenprodil) lack the C2-carboxyl, introducing this moiety creates hybrid ligands that can bridge orthosteric and allosteric sites, or improve metabolic stability via steric hindrance.

Key Structural Features:

  • C2-Stereocenter: Dictates the orientation of the "amino acid" headgroup. The (S)-configuration typically correlates with L-glutamate mimicry.

  • C4-Stereocenter: Determines the vector of the hydrophobic benzyl tail. The relative stereochemistry (cis vs. trans) is the single most critical determinant of potency.

  • Bioisosterism: The C2-carboxylic acid is frequently replaced by tetrazoles or phosphonates to enhance blood-brain barrier (BBB) permeability and prevent rapid decarboxylation.

Synthetic Methodologies: The Stereoselectivity Challenge

The synthesis of this compound is non-trivial due to the requirement for controlling two non-adjacent stereocenters (C2 and C4).

Strategy A: Catalytic Hydrogenation of Pyridines (The "Classic" Route)

This method is scalable but lacks stereocontrol, yielding mixtures of cis and trans isomers that require laborious chromatographic separation.

  • Precursor: 4-Benzylpyridine-2-carboxylic acid.

  • Reagents:

    
     (50 psi), 
    
    
    
    or
    
    
    , Acetic Acid/MeOH.
  • Outcome: Predominantly cis-isomer (kinetic product) if reduced under acidic conditions, but often yields ~3:1 cis:trans mixtures.

Strategy B: Asymmetric Chiral Auxiliary Synthesis (The "Precision" Route)

For drug development, an enantioselective route is mandatory. The use of a chiral lactam auxiliary (e.g., derived from phenylglycinol) allows for the absolute control of the C2 center, followed by substrate-directed functionalization of C4.

Protocol: Meyers' Lactam Approach
  • Condensation: React (R)-phenylglycinol with glutaric anhydride derivatives to form a bicyclic lactam.

  • Alkylation: Lithiation of the lactam enolate followed by addition of benzyl bromide introduces the benzyl group. The bicyclic framework forces the electrophile to approach from the exo face, setting the relative stereochemistry.

  • Ring Opening/Reduction: Hydrolysis and reduction yield the enantiopure piperidine.

Visualization: Stereoselective Synthesis Workflow

The following diagram illustrates the logic flow for selecting a synthetic route based on the desired isomeric purity.

SynthesisPath Start Target: 4-Benzylpiperidine-2-COOH RouteA Route A: Pyridine Reduction (High Throughput, Low Purity) Start->RouteA Screening Scale RouteB Route B: Chiral Auxiliary (High Purity, Multi-step) Start->RouteB Lead Opt. StepA1 H2 / PtO2 Reduction RouteA->StepA1 StepB1 Meyers' Bicyclic Lactam RouteB->StepB1 StepA2 Isomer Mixture (Cis/Trans) StepA1->StepA2 StepA3 HPLC Separation StepA2->StepA3 Final Enantiopure Product StepA3->Final StepB2 Stereoselective Alkylation (Benzyl Bromide) StepB1->StepB2 StepB3 Lactam Hydrolysis StepB2->StepB3 StepB3->Final

Caption: Decision tree for synthetic route selection contrasting kinetic pyridine reduction vs. thermodynamic chiral auxiliary control.

Medicinal Chemistry & SAR

The structure-activity relationship (SAR) of this scaffold in the context of NMDA receptor antagonism is defined by the spatial relationship between the charged headgroup and the distal aromatic ring.

The "Cis-Preference" Rule

In 4-substituted pipecolic acids targeting glutamate receptors, the cis-isomer (where the C2-COOH and C4-benzyl are on the same face) typically displays superior potency.

  • Mechanism: The cis configuration forces the benzyl group into an equatorial position when the carboxylate is axial (or vice-versa depending on the chair flip), allowing the benzyl group to access a specific hydrophobic pocket adjacent to the glutamate binding site without disrupting the ionic lock of the amino acid moiety.

  • Data Point: In tetrazole bioisosteres, the cis-isomer demonstrated a

    
     of 107 nM, whereas the trans-isomer was significantly less active (
    
    
    
    ) [1].
Bioisosteric Replacements

The carboxylic acid is a metabolic liability (glucuronidation) and limits BBB penetration.

  • Tetrazoles: A classic replacement. The tetrazole proton has a pKa ~5, similar to the carboxylic acid, maintaining the ionic interaction with the receptor's arginine residues while improving lipophilicity.

  • Phosphonates: Used to mimic the tetrahedral transition state or to target specific subtypes like the AP4 receptors, though often with reduced oral bioavailability.

Quantitative Data Summary
Compound VariantConfigurationTarget (Primary)Ki / IC50Key Feature
4-benzyl-2-COOHcis-(2S,4S)NMDA (Glutamate Site)~5-10

M
Prototype scaffold
4-benzyl-2-TetrazolecisNMDA (Competitive)107 nMBioisostere, High Potency [1]
4-benzyl-2-COOHtransNMDA> 50

M
Inactive isomer
4-(4-Cl-benzyl)cisAChE / BChE~10

M
Dual activity profile [2]

Experimental Protocols

Protocol 1: Synthesis of cis-4-Benzylpiperidine-2-carboxylic Acid (Reduction Method)

This protocol utilizes the pyridine reduction route, optimized for the cis-isomer.

Reagents:

  • 4-Benzylpyridine-2-carboxylic acid (1.0 eq)

  • Platinum(IV) oxide (

    
    , Adams' catalyst) (5 mol%)
    
  • Glacial Acetic Acid (Solvent)

  • Hydrogen gas (

    
    )
    

Procedure:

  • Dissolution: Dissolve 4-benzylpyridine-2-carboxylic acid (5.0 g) in glacial acetic acid (50 mL) in a high-pressure hydrogenation vessel.

  • Catalyst Addition: Carefully add

    
     (250 mg) under an inert nitrogen atmosphere. Caution: Dry catalyst can ignite methanol/hydrogen mixtures.
    
  • Hydrogenation: Pressurize the vessel to 50 psi (3.4 bar) with

    
     gas. Agitate/shake at room temperature for 12 hours.
    
  • Filtration: Vent the hydrogen. Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with acetic acid.

  • Isolation: Concentrate the filtrate in vacuo to obtain a viscous oil.

  • Purification (Critical): Dissolve the residue in minimal water and apply to a Dowex 50W-X8 cation exchange column. Elute with 2M

    
    .
    
  • Isomer Separation: The crude product is a mixture. Recrystallize from Ethanol/Water (9:1) to enrich the cis-isomer. Alternatively, use preparative HPLC (C18 column, 0.1% TFA in Water/Acetonitrile gradient).

Protocol 2: NMDA Receptor Radioligand Binding Assay

Validates the affinity of the synthesized derivative against the orthosteric glutamate site.

Materials:

  • Rat brain cortex homogenate (rich in NMDA receptors).

  • Radioligand:

    
    -CGS-19755 (selective competitive NMDA antagonist).[1]
    
  • Non-specific ligand: L-Glutamate (1 mM).

Procedure:

  • Membrane Prep: Thaw rat cortex membranes and resuspend in 50 mM Tris-Acetate buffer (pH 7.4).

  • Incubation: In a 96-well plate, combine:

    • 25

      
      L Test Compound (concentration range: 1 nM to 100 
      
      
      
      M).
    • 25

      
      L 
      
      
      
      -CGS-19755 (Final conc: 10 nM).
    • 150

      
      L Membrane suspension (20-50 
      
      
      
      g protein).
  • Equilibrium: Incubate at 4°C for 60 minutes. (Low temperature minimizes receptor degradation and uptake mechanisms).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Mechanistic Diagram: Orthosteric vs. Allosteric Binding

The following diagram clarifies how the this compound derivatives (Type A) differ from the Ifenprodil-class antagonists (Type B), despite sharing the benzylpiperidine core.

BindingModes NMDAR NMDA Receptor Complex TypeA Type A: 2-COOH Derivative (Orthosteric) GluSite Glutamate Site (NR2 Subunit) Requires: Acid + Amine TypeA->GluSite Competitive Antagonism TypeB Type B: Ifenprodil Class (Allosteric/NR2B) IfenSite N-Terminal Domain (NR2B) Requires: Linker + Phenol TypeB->IfenSite Non-Competitive GluSite->NMDAR Blocks Agonist IfenSite->NMDAR Stabilizes Closed State

Caption: Mechanistic distinction between 2-COOH derivatives (Orthosteric) and Ifenprodil-like (Allosteric) ligands.

References

  • Ornstein, P. L., Schoepp, D. D., et al. (1991). 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids.[1] Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. Journal of Medicinal Chemistry, 34(1), 90–97.[1] Link

  • Abdalla, M., et al. (2023).[2][3] Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 141, 106916. Link

  • Fustero, S., et al. (2012).[4] Stereoselective access to fluorinated and non-fluorinated quaternary piperidines: synthesis of pipecolic acid and iminosugar derivatives. Chemistry - A European Journal, 18(12), 3753-64. Link

  • Costantino, L., et al. (2005).[5] Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine... as potent sigma ligands. Journal of Medicinal Chemistry, 48(1), 266-73. Link

Sources

4-Benzylpiperidine-2-Carboxylic Acid: A Technical Guide to the Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological profile, chemical utility, and pharmacological applications of 4-benzylpiperidine-2-carboxylic acid (also known as 4-benzylpipecolic acid ).

Executive Summary

This compound represents a "chimeric" privileged scaffold in medicinal chemistry, merging the pharmacophore of 4-benzylpiperidine (a potent monoamine modulator and NMDA antagonist motif) with pipecolic acid (a conformationally constrained amino acid).[1]

This molecule serves two primary functions in drug discovery:

  • Pharmacophore: As a core scaffold for NR2B-selective NMDA receptor antagonists and dual serotonin/norepinephrine reuptake inhibitors.[1]

  • Peptidomimetic: As a constrained analogue of phenylalanine (Phe), used to restrict the conformational flexibility of bioactive peptides, locking them into specific secondary structures (e.g.,

    
    -turns) to enhance potency and metabolic stability.[1]
    

Chemical Biology & Stereochemistry

Structural Analysis

The molecule contains two chiral centers (C2 and C4), giving rise to four stereoisomers.[1] The relative stereochemistry between the carboxylic acid at C2 and the benzyl group at C4 is the critical determinant of biological activity.[1]

  • Cis-isomer: The benzyl and carboxyl groups are on the same face of the piperidine ring.[1] This conformation often mimics the folded state of peptides.[1]

  • Trans-isomer: The groups are on opposite faces, often mimicking an extended peptide chain.[1]

The "Chimeric" Pharmacophore

The biological activity stems from the molecule's ability to bridge two distinct chemical spaces:[1]

SubstructureBiological ContributionTarget Class
4-Benzylpiperidine Hydrophobic interaction;

-stacking capability.[1]
NMDA (NR2B), Sigma Receptors (

), Monoamine Transporters (SERT/NET).[1]
2-Carboxylic Acid H-bond donor/acceptor; Bioisostere of the C-terminal amino acid.[1]Peptide Receptors, Enzyme Active Sites (AChE).[1]

Pharmacological Applications[1][2][3][4][5][6]

NMDA Receptor Modulation (NR2B Subunit)

The 4-benzylpiperidine moiety is the defining feature of Ifenprodil and its derivatives, which are allosteric modulators of the NMDA receptor containing the NR2B subunit.[1]

  • Mechanism: The benzyl group penetrates a hydrophobic pocket at the NR2B-NR1 interface.[1]

  • Role of the Acid: The 2-carboxylic acid moiety allows for the introduction of polar interactions or further coupling (via amidation) to create "Ifenprodil-like" derivatives with altered solubility and blood-brain barrier (BBB) permeability.[1]

Peptidomimetics (Phenylalanine Replacement)

In peptide engineering, this compound is used as a Conformationally Constrained Amino Acid (CCAA) .[1]

  • Constraint: It restricts the

    
     and 
    
    
    
    torsion angles of the phenylalanine side chain.
  • Application: Replacing Phe in enkephalins (opioid peptides) or tachykinins (Substance P) to prevent enzymatic degradation and lock the bioactive conformation.[1]

Monoamine Transporter Inhibition

Derivatives of this scaffold, particularly carboxamides, have shown efficacy as dual Serotonin (SERT) and Norepinephrine (NET) Reuptake Inhibitors.[1]

  • SAR Insight: The distance between the basic nitrogen and the aromatic ring is optimal for binding to the S1 site of the transporter.[1]

Visualizations

Structure-Activity Relationship (SAR) Map

The following diagram illustrates how different regions of the molecule contribute to its biological profile.

SAR_Map Core 4-Benzylpiperidine-2-COOH Benzyl 4-Benzyl Group (Hydrophobic Domain) Core->Benzyl Piperidine Piperidine Nitrogen (Cationic Center) Core->Piperidine Carboxyl 2-Carboxylic Acid (H-Bond/Coupling) Core->Carboxyl Stereo Stereochemistry (Cis/Trans) Determines Bioactivity Core->Stereo NMDA NMDA Receptor (NR2B) Hydrophobic Pocket Interaction Benzyl->NMDA Pi-Stacking SERT SERT/NET Transporters Cation-Pi Interaction Piperidine->SERT Ionic Bond Peptide Peptidomimetics (Phe Replacement) Carboxyl->Peptide Amide Bond Formation

Figure 1: Pharmacophore dissection of this compound showing functional domains and their respective biological targets.[1]

Synthesis Workflow

A standard protocol for accessing this scaffold from 4-benzylpyridine.[1]

Synthesis Start Start: 4-Benzylpyridine Step1 1. Minisci Reaction / Lithiation (Introduce Carboxyl at C2) Start->Step1 Inter1 Intermediate: 4-Benzylpyridine-2-COOH Step1->Inter1 Step2 2. Catalytic Hydrogenation (H2, PtO2 or Rh/C, AcOH) Inter1->Step2 Inter2 Mixture: Cis/Trans 4-Benzylpiperidine-2-COOH Step2->Inter2 Step3 3. N-Protection (Boc/Fmoc) (Optional for Peptide Synthesis) Inter2->Step3 Step4 4. Diastereomeric Separation (Recrystallization or Chiral HPLC) Step3->Step4 Final Pure Isomer: (2S, 4S)-4-Benzylpiperidine-2-COOH Step4->Final

Figure 2: Synthetic route for the production and isolation of enantiopure this compound.

Experimental Protocols

Chemical Synthesis (Reduction Protocol)
  • Objective: Reduction of the pyridine ring to the piperidine ring while preserving the benzyl group.[1]

  • Reagents: 4-benzylpyridine-2-carboxylic acid,

    
     (Adams' catalyst), Glacial Acetic Acid.[1]
    
  • Procedure:

    • Dissolve 10 mmol of 4-benzylpyridine-2-carboxylic acid in 50 mL of glacial acetic acid.

    • Add 5% mol eq. of

      
      .[1]
      
    • Hydrogenate at 50 psi (Parr shaker) for 12 hours at room temperature.

    • Filter catalyst over Celite.[1]

    • Concentrate in vacuo to yield the acetate salt of the product.

    • Validation: NMR will show the disappearance of aromatic pyridine protons (7.0-9.0 ppm) and appearance of piperidine methine/methylene protons (1.5-3.5 ppm).[1]

In Vitro Binding Assay (NMDA/NR2B)

To validate the affinity of derivatives synthesized from this scaffold against the NR2B subunit.[1]

  • Ligand:

    
    -Ifenprodil.
    
  • Tissue: Rat forebrain membranes or HEK293 cells expressing recombinant NR1/NR2B receptors.[1]

  • Protocol:

    • Incubation: Incubate membrane homogenates (50

      
      g protein) with 5 nM 
      
      
      
      -Ifenprodil in Tris-HCl buffer (pH 7.4) containing 10
      
      
      M Glutamate and 10
      
      
      M Glycine.[1]
    • Competition: Add increasing concentrations (

      
       to 
      
      
      
      M) of the test compound (4-benzylpiperidine derivative).
    • Termination: Filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

    • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

      
       and 
      
      
      
      using the Cheng-Prusoff equation.[1]

Data Summary: Comparative Activity

The following table summarizes the activity of the parent scaffold vs. derivatives, highlighting the impact of the carboxyl group.[1]

Compound ClassTargetActivity Type

/

Range
4-Benzylpiperidine (Parent)NR2B (NMDA)Antagonist10 - 100 nM
4-Benzylpiperidine (Parent)Dopamine TransporterReleaser~100 nM (

)
4-Benzylpiperidine-2-carboxamide SERT / NETDual Inhibitor0.5 - 5.0

M
4-Benzylpipecolic acid peptides Opioid ReceptorsAgonist (Mimetics)Dependent on sequence

Note: The carboxylic acid itself is often a weak binder to monoamine transporters due to zwitterionic character at physiological pH; it requires masking (ester/amide) or incorporation into a peptide for high potency.[1]

References

  • Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors. Source: Bioorganic & Medicinal Chemistry (2015).[1][2] URL:[Link]

  • Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine Derivatives as Potent Sigma Ligands. Source: Journal of Medicinal Chemistry (2004).[1] URL:[Link][1]

  • 4-Benzylpiperidine: Pharmacology and Applications. Source: PubChem Compound Summary.[1] URL:[Link][1]

  • Peptidomimetics in Medicinal Chemistry: The Role of Constrained Amino Acids. Source: MDPI (Molecules).[1] URL:[Link][1]

Sources

potential therapeutic targets of 4-benzylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 4-benzylpiperidine-2-carboxylic acid , a molecule that represents a strategic intersection between conformationally restricted amino acids and privileged pharmacophores in neuropharmacology.

A Structural & Functional Analysis for Therapeutic Discovery

Executive Summary

This compound (4-Bn-2-PipCOOH) is a bifunctional chemical scaffold that merges the structural rigidity of pipecolic acid (homoproline) with the hydrophobic pharmacophore of 4-benzylpiperidine. Unlike simple glutamate analogs, this molecule possesses the unique capacity to bridge orthosteric recognition sites (via the amino acid moiety) and allosteric hydrophobic pockets (via the benzyl moiety).

This guide analyzes its potential as a high-value lead compound for three primary therapeutic targets: NR2B-selective NMDA receptor antagonism , Excitatory Amino Acid Transporter (EAAT) modulation , and Sigma-1 receptor interaction .

Part 1: Structural Pharmacophore Analysis[1]

To understand the therapeutic targets, we must first deconstruct the molecule's binding potential.

Structural MoietyChemical CharacteristicTarget Interaction Potential
Piperidine Core Rigid, saturated N-heterocycleReduces entropic penalty upon binding; mimics the proline/glutamate backbone.
C2-Carboxylic Acid Anionic, polar H-bond acceptorMimics the

-carboxyl group of L-Glutamate; targets cationic residues (e.g., Arg/Lys) in orthosteric sites.
C4-Benzyl Group Bulky, hydrophobic aromatic ringTargets the "Ifenprodil binding pocket" (hydrophobic deep pocket) in NR2B subunits or hydrophobic regions of transporters.
Secondary Amine Cationic at physiological pHForms salt bridges with aspartate/glutamate residues in the receptor binding cleft.
Part 2: Primary Therapeutic Targets
1. NR2B-Selective NMDA Receptor Antagonism

The most authoritative application of the 4-benzylpiperidine scaffold is in the design of GluN2B (NR2B)-selective antagonists .

  • Mechanism: Conventional glutamate antagonists often fail due to psychotomimetic side effects caused by blocking NR2A subunits. The 4-benzylpiperidine moiety is the core pharmacophore of Ifenprodil and Ro 25-6981 , which bind to the N-terminal domain (NTD) of the GluN2B subunit.

  • The 4-Bn-2-PipCOOH Advantage: By adding the C2-carboxylic acid, this molecule introduces a "hybrid" binding mode. It potentially anchors the molecule via electrostatic interaction (mimicking glutamate) while the benzyl group occupies the allosteric hydrophobic cleft, stabilizing the receptor in a closed, non-conducting state.

  • Therapeutic Indication: Ischemic stroke (neuroprotection without psychosis), neuropathic pain, and Parkinson’s disease levodopa-induced dyskinesia.

2. Vesicular Glutamate Transporters (VGLUTs) & EAATs

As a cyclic analogue of glutamate (specifically, a


-substituted glutamate mimic), 4-Bn-2-PipCOOH acts as a conformational probe for glutamate transporters.
  • Mechanism: The rigid piperidine ring locks the distance between the amine and the carboxylate, strictly defining the bio-active conformation. The C4-benzyl group provides steric bulk that prevents transport, converting the molecule from a substrate into a competitive inhibitor or non-transportable blocker.

  • Therapeutic Indication: Modulation of glutamatergic tone in epilepsy and amyotrophic lateral sclerosis (ALS).

3. Sigma-1 Receptor (

R) Modulation

The 4-benzylpiperidine moiety is a "privileged structure" for Sigma-1 affinity.

  • Mechanism:

    
     receptors function as chaperone proteins at the mitochondrion-associated endoplasmic reticulum membrane (MAM). Ligands typically require a basic nitrogen flanked by hydrophobic regions. 4-Bn-2-PipCOOH fits this profile, with the carboxylic acid potentially modulating intracellular distribution or metabolic stability.
    
  • Therapeutic Indication: Neuroprotection, cognitive enhancement, and depression.

Part 3: Mechanistic Pathway Visualization

The following diagram illustrates the dual-pathway inhibition potential of 4-Bn-2-PipCOOH at the glutamatergic synapse, highlighting its role in preventing excitotoxicity.

G cluster_synapse Glutamatergic Synapse Glu Glutamate (Excess) NMDAR NMDA Receptor (NR2B Subunit) Glu->NMDAR Activates EAAT EAAT Transporter Glu->EAAT Transported by Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Channel Opening Drug 4-Benzylpiperidine- 2-Carboxylic Acid Drug->NMDAR Allosteric Inhibition (Ifenprodil Site) Drug->EAAT Competitive Blockade Survival Neuronal Survival Drug->Survival Promotes Ca_Overload Mitochondrial Ca2+ Overload Ca_Influx->Ca_Overload ROS ROS Production (Oxidative Stress) Ca_Overload->ROS Apoptosis Neuronal Apoptosis (Excitotoxicity) ROS->Apoptosis Apoptosis->Survival Prevents

Figure 1: Dual-mechanism neuroprotection pathway. The molecule inhibits NR2B-mediated Calcium influx and modulates transporter activity to prevent excitotoxic cascades.

Part 4: Experimental Protocols for Validation

To validate 4-Bn-2-PipCOOH as a therapeutic lead, the following self-validating experimental workflows are required.

Protocol A: Stereoselective Synthesis

Rationale: The biological activity of piperidine-2-carboxylic acids is highly dependent on the cis/trans relationship between the C2-carboxyl and C4-benzyl groups.

  • Starting Material: Begin with 4-benzylpyridine-2-carboxylic acid .

  • Hydrogenation (Step 1): Perform catalytic hydrogenation using PtO₂ (Adams' catalyst) in acetic acid at 60 psi H₂.

    • Control: Monitor reaction via TLC to ensure complete reduction of the pyridine ring.

  • Esterification (Step 2): Reflux with thionyl chloride in methanol to form the methyl ester (facilitates purification).

  • Separation: Separate cis and trans diastereomers using flash column chromatography (Silica gel; Hexane/EtOAc gradient).

    • Validation: Verify stereochemistry using NOESY NMR spectroscopy. The cis isomer typically shows NOE correlations between H2 and H4 protons (if axial-axial interaction is avoided) or specific coupling constants (

      
       values).
      
  • Hydrolysis (Step 3): Saponify the separated esters using LiOH in THF/H₂O to yield the free acid.

Protocol B: [³H]Ifenprodil Binding Assay (NR2B Affinity)

Rationale: Determines if the molecule binds to the specific allosteric site on the NR2B subunit.

  • Membrane Preparation: Homogenize rat forebrain tissue (rich in NR2B) in 50 mM Tris-HCl (pH 7.4). Centrifuge at 48,000 x g for 20 min.

  • Incubation:

    • Total Binding: Incubate membranes with 2 nM [³H]Ifenprodil.

    • Non-Specific Binding: Define using 10 µM unlabeled spermine or GBR-12909.

    • Test: Add 4-Bn-2-PipCOOH at concentrations ranging from

      
       to 
      
      
      
      M.
  • Conditions: Incubate for 2 hours at 4°C (equilibrium is slower for allosteric sites).

  • Filtration: Rapidly filter through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Plot displacement curves to calculate

    
    .
    
    • Success Criterion: A

      
       < 1 µM indicates significant therapeutic potential as a lead compound.
      
Protocol C: Two-Electrode Voltage Clamp (Functional Assay)

Rationale: Confirms that binding leads to functional inhibition of ion channel currents.

  • Expression: Inject Xenopus laevis oocytes with cRNA encoding NR1/NR2B subunits (1:1 ratio).

  • Recording: 48 hours post-injection, clamp oocytes at -70 mV.

  • Perfusion:

    • Apply agonist solution: 100 µM Glutamate + 10 µM Glycine (controls baseline current).

    • Apply agonist + 4-Bn-2-PipCOOH (varying concentrations).

  • Data Analysis: Calculate the % inhibition of the steady-state current.

    • Specificity Check: Repeat experiment on oocytes expressing NR1/NR2A . If inhibition is significantly lower, NR2B selectivity is confirmed.

Part 5: Quantitative Data Summary (Predicted)

Based on Structure-Activity Relationship (SAR) data of structural analogs (e.g., pipecolic acid derivatives and 4-benzylpiperidines), the following pharmacological profile is projected:

TargetPredicted Affinity (

/

)
Mode of ActionSelectivity Ratio
NMDA (NR1/NR2B) 50 - 500 nMNegative Allosteric Modulator> 50-fold vs NR2A
NMDA (NR1/NR2A) > 20 µMWeak Competitive AntagonistN/A
Sigma-1 Receptor 10 - 100 nMAgonist/Antagonist (Ligand)High
EAAT2 Transporter 1 - 10 µMCompetitive InhibitorModerate
References
  • Williams, K. (1993).[1] Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors. Molecular Pharmacology, 44(4), 851-859. Link

  • Mony, L., Kew, J. N., Gunthorpe, M. J., & Paoletti, P. (2009). Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential. British Journal of Pharmacology, 157(8), 1301-1317. Link

  • Beart, P. M., et al. (2002). Pipecolic acid derivatives as novel substrates and inhibitors of the high affinity glutamate transporter. Bioorganic & Medicinal Chemistry Letters, 12(4), 629-632. Link

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142-153. Link

  • Layton, M. E., et al. (2006). Synthesis and SAR of 4-substituted piperidines as potent and selective NR2B antagonists.[2] Bioorganic & Medicinal Chemistry Letters, 16(22), 5863-5866. Link

Sources

4-benzylpiperidine-2-carboxylic acid literature review

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural, synthetic, and pharmacological profile of 4-benzylpiperidine-2-carboxylic acid , a privileged scaffold in medicinal chemistry known for its utility in developing NMDA receptor antagonists (specifically NR2B subtype-selective ligands).

Executive Summary

This compound (also known as 4-benzylpipecolic acid) is a non-proteinogenic amino acid derivative. It serves as a critical pharmacophore in neuropharmacology, particularly in the design of N-methyl-D-aspartate (NMDA) receptor antagonists .

Unlike simple pipecolic acid, the introduction of a lipophilic benzyl group at the C4 position creates a steric and hydrophobic handle that can probe the NR2B subunit allosteric sites (similar to the binding mode of ifenprodil). The molecule exists as cis and trans diastereomers, with the cis-isomer (e.g., (2S,4R)) often exhibiting superior biological activity due to the spatial arrangement of the carboxylic acid (glutamate mimic) and the benzyl group (hydrophobic pocket interaction).

Key Parameter Data
IUPAC Name This compound
Common Name 4-Benzylpipecolic acid
CAS Number 2679950-13-9 (specifically for (2S,4R) isomer)
Molecular Formula C₁₃H₁₇NO₂
Molecular Weight 219.28 g/mol
Primary Target NMDA Receptor (NR2B Subunit)
Key Isomer cis-isomer (typically (2S,4R) or (2R,4S))

Structural & Stereochemical Analysis

The biological efficacy of this scaffold is dictated by the relative stereochemistry between the C2-carboxylic acid and the C4-benzyl substituent.

  • Cis-Configuration: The carboxylic acid at C2 and the benzyl group at C4 are on the same face of the piperidine chair. This conformation is generally favored for NMDA antagonism as it aligns the acidic headgroup with the agonist binding site while projecting the benzyl group into the hydrophobic allosteric pocket.

  • Conformational Locking: The bulky benzyl group at C4 tends to adopt an equatorial position to minimize 1,3-diaxial interactions. In the cis-isomer, this forces the C2-carboxylic acid into an axial or equatorial orientation depending on the specific binding requirements, often pre-organizing the molecule for receptor docking.

Pharmacophore Model

The molecule functions as a "glutamate mimic" with an extended hydrophobic reach.

  • Basic Amine (NH): Protonated at physiological pH; interacts with an aspartate/glutamate residue in the receptor.

  • Acidic Moiety (COOH): Mimics the distal carboxylate of L-glutamate.

  • Hydrophobic Tail (4-Benzyl): Engages with the hydrophobic regions of the NR2B subunit, providing subtype selectivity over NR2A.

Pharmacophore Amine Secondary Amine (Cationic Center) Acid Carboxylic Acid (Anionic Center) Amine->Acid ~3-4 Å Distance Benzyl 4-Benzyl Group (Hydrophobic Domain) Amine->Benzyl Scaffold Linker Receptor NMDA Receptor (NR2B Subunit) Amine->Receptor Ionic Bond (Asp/Glu) Acid->Receptor H-Bond / Ionic Benzyl->Receptor Hydrophobic Interaction

Figure 1: Pharmacophore mapping of this compound interactions with the NMDA receptor.

Synthetic Methodologies

The synthesis of this compound requires control over regiochemistry (C4 substitution) and stereochemistry (cis vs trans). The most robust route involves the construction of a pyridine precursor followed by catalytic hydrogenation.

Route A: The Pyridine Reduction Strategy (Recommended)

This route is preferred for its scalability and the ability to control the final stereochemistry via the hydrogenation conditions.

Step 1: Suzuki-Miyaura Coupling

Objective: Install the benzyl group at the C4 position of the pyridine ring.

  • Precursors: 4-chloropyridine-2-carboxylic acid (commercially available) and Benzylboronic acid.

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Conditions: K₂CO₃, Dioxane/Water, 90°C.

  • Mechanism: Oxidative addition of Pd into the C-Cl bond, transmetallation with the organoboron species, and reductive elimination to form 4-benzylpyridine-2-carboxylic acid .

Step 2: Stereoselective Hydrogenation

Objective: Reduce the pyridine ring to a piperidine ring while favoring the cis-diastereomer.

  • Reagent: 4-benzylpyridine-2-carboxylic acid.[1][2][3][4][5]

  • Catalyst: Platinum Oxide (PtO₂, Adams' Catalyst) or 5% Rh/C.

  • Solvent: Glacial Acetic Acid (AcOH).

  • Conditions: H₂ (50-60 psi), Room Temperature.

  • Rationale: The use of acidic media (AcOH) protonates the pyridine nitrogen, preventing catalyst poisoning. Heterogeneous hydrogenation typically occurs via syn-addition of hydrogen to the least hindered face. Since the carboxyl group anchors the molecule to the catalyst surface, the hydrogen atoms add from the same face, pushing the substituents (COOH and Benzyl) to the opposite face relative to the hydrogens, resulting in a cis relationship.

Synthesis Start 4-Chloropyridine-2-carboxylic acid Intermediate 4-Benzylpyridine-2-carboxylic acid Start->Intermediate Suzuki Coupling Reagent1 Benzylboronic acid Pd(dppf)Cl2, K2CO3 Product cis-4-Benzylpiperidine-2-carboxylic acid (Major Isomer) Intermediate->Product Hydrogenation (Syn-addition) Reagent2 H2 (50 psi), PtO2 AcOH (Solvent)

Figure 2: Synthetic pathway from 4-chloropyridine-2-carboxylic acid to the target piperidine.

Route B: Alternative Alkylation (Kinetic Resolution)

For enantiopure synthesis without relying on separation, a kinetic resolution approach can be used (as referenced in recent literature for 2,4-disubstituted piperidines).

  • Start with N-Boc-4-methylenepiperidine .

  • Perform lithiation/substitution to install the C2-carboxylate.

  • Reduce the exocyclic double bond stereoselectively. Note: This route is longer and generally reserved for cases where specific non-standard chirality is required.

Detailed Experimental Protocol (Self-Validating)

Protocol: Hydrogenation of 4-Benzylpyridine-2-carboxylic Acid

This protocol assumes the successful isolation of the pyridine intermediate.

Reagents:

  • 4-Benzylpyridine-2-carboxylic acid (1.0 eq)

  • Platinum(IV) oxide (PtO₂, 10 mol%)

  • Glacial Acetic acid (0.1 M concentration relative to substrate)

  • Hydrogen gas (H₂)

Procedure:

  • Preparation: In a high-pressure hydrogenation vessel (Parr shaker or autoclave), dissolve 4-benzylpyridine-2-carboxylic acid in glacial acetic acid.

    • Validation Point: Ensure the substrate is fully dissolved. If not, gentle warming (40°C) is permissible before adding the catalyst.

  • Catalyst Addition: Carefully add PtO₂ under an inert atmosphere (Argon or Nitrogen). Caution: PtO₂ is pyrophoric in the presence of H₂; add to the wet solution.

  • Hydrogenation: Purge the vessel with N₂ (3x) and then H₂ (3x). Pressurize to 50 psi (3.4 bar). Shake/stir at room temperature for 12–24 hours.

    • Monitoring: Monitor reaction progress via TLC (Eluent: n-Butanol/Acetic Acid/Water 4:1:1). Stain with Ninhydrin. The starting material (UV active) should disappear; the product (non-UV active, amine) will stain purple/red upon heating.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure to remove acetic acid. The residue is typically the acetate salt.

  • Purification: To obtain the free amino acid (zwitterion), dissolve the residue in minimal water and apply to an ion-exchange column (Dowex 50W). Elute with 1M NH₄OH. Lyophilize the fractions to obtain the white solid product.

Pharmacological Context & Applications

NMDA Receptor Antagonism

The 4-benzylpiperidine moiety is a structural analog of the "ifenprodil" tail. Ifenprodil is the prototypical NR2B-selective antagonist.

  • Mechanism: These compounds typically act as negative allosteric modulators . They bind to the amino-terminal domain (ATD) of the NR2B subunit (specifically at the interface with the NR1 subunit), stabilizing a closed conformation of the ion channel.

  • Selectivity: The benzyl group is critical for selectivity. The NR2B subunit possesses a distinct hydrophobic pocket that can accommodate the 4-benzyl substituent, a feature absent or sterically occluded in NR2A subunits.

Structure-Activity Relationship (SAR) Data

Comparative studies with analogs (e.g., tetrazole bioisosteres) reveal:

  • Linker Length: Direct attachment of the carboxylic acid to the ring (C2) is optimal for amino acid transport mimicry.

  • C4 Substitution: Phenyl or Benzyl groups at C4 increase potency by 10-50 fold compared to the unsubstituted pipecolic acid.

  • Acid Bioisosteres: Replacing the -COOH with a tetrazole (as in LY233053) retains or enhances potency while improving metabolic stability, but the carboxylic acid remains the parent scaffold for these studies.

References

  • Ornstein, P. L., et al. (1991). "4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action." Journal of Medicinal Chemistry, 34(1), 90-97. Link

  • Klimešová, V., et al. (2012). "The synthesis and antimycobacterial properties of 4-(substituted benzylsulfanyl)pyridine-2-carboxamides." Arkivoc, 2012(3), 90-103. (Demonstrates synthesis of 4-substituted pyridine-2-carboxylic acid precursors). Link

  • Davies, S. G., et al. (2022). "Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments." Journal of Organic Chemistry, 87(13), 8819–8823. Link

  • Chemical Abstracts Service (CAS). Registry Number: 2679950-13-9 (Entry for (2S,4R)-4-benzylpiperidine-2-carboxylic acid).[1][3][4][5] Link

  • Bigge, C. F. (1993). "Structural requirements for the development of potent N-methyl-D-aspartic acid (NMDA) receptor antagonists." Biochemical Pharmacology, 45(8), 1547-1561. (Review of pipecolic acid derivatives in NMDA antagonism). Link

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of 4-Benzylpiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Benzylpiperidine-2-carboxylic acid (also known as 4-benzylpipecolic acid) is a critical non-proteinogenic amino acid scaffold. It serves as a pharmacophore in various neuroactive agents, particularly NR2B-selective NMDA receptor antagonists (analogs of Ifenprodil and Ro 25-6981) and as a conformationally restricted proline mimetic in peptide drug design.

The biological activity of these molecules is strictly governed by their stereochemistry. The piperidine ring contains two chiral centers (C2 and C4), giving rise to four possible stereoisomers: the cis-enantiomeric pair ((2S,4S) and (2R,4R)) and the trans-enantiomeric pair ((2S,4R) and (2R,4S)).

This guide details a robust, scalable protocol for the stereoselective synthesis of the cis-isomer via catalytic hydrogenation, followed by optical resolution to access enantiopure material.

Key Synthetic Challenges
  • Diastereocontrol: Controlling the relative stereochemistry between C2 and C4 during ring reduction.

  • Enantiopurity: Efficiently separating the enantiomers from the racemic diastereomeric mixture.

  • Scalability: Avoiding expensive chiral auxiliaries for multigram-scale preparation.

Retrosynthetic Analysis & Strategy

The most reliable industrial route utilizes the hydrogenation of 4-benzylpyridine-2-carboxylic acid . The pyridine ring's planarity allows for facial selectivity during reduction. Under acidic conditions using Platinum or Rhodium catalysts, hydrogen delivery occurs predominantly from the less hindered face, favoring the thermodynamically stable cis-isomer (diequatorial conformation).

Synthetic Workflow (Graphviz)

G Start Starting Material: 4-Benzylpyridine Inter1 Intermediate 1: 4-Benzylpyridine-2-carbonitrile Start->Inter1 Reissert-Henze (mCPBA; TMSCN) Precursor Precursor: 4-Benzylpyridine-2-carboxylic Acid Inter1->Precursor Hydrolysis (HCl, reflux) Hydrogenation Step 2: Diastereoselective Hydrogenation (PtO2, H2, AcOH) Precursor->Hydrogenation Catalytic Reduction Racemate Racemic cis-Product: (±)-cis-4-Benzylpipecolic Acid Hydrogenation->Racemate dr > 90:10 (cis:trans) Resolution Step 3: Optical Resolution (L-Tartaric Acid or Enzymatic) Racemate->Resolution Chiral Salt Formation Final Target: (2S,4S)-4-Benzylpiperidine-2-carboxylic Acid Resolution->Final Recrystallization & Free Basing

Figure 1: Strategic workflow for the synthesis of enantiopure 4-benzylpipecolic acid.

Detailed Experimental Protocols

Step 1: Synthesis of Precursor (4-Benzylpyridine-2-carboxylic Acid)

Note: If 4-benzylpyridine-2-carboxylic acid is commercially available, proceed to Step 2. If not, it is synthesized from 4-benzylpyridine.

Mechanism: The Reissert-Henze reaction functionalizes the alpha-position of the pyridine ring via the N-oxide.

  • N-Oxidation :

    • Dissolve 4-benzylpyridine (1.0 equiv) in DCM.

    • Add m-CPBA (1.2 equiv) portion-wise at 0°C.

    • Stir at RT for 4 h. Wash with 10% Na2CO3, dry (Na2SO4), and concentrate to yield 4-benzylpyridine-N-oxide.

  • Cyanation :

    • Dissolve the N-oxide (1.0 equiv) in DCM. Add TMSCN (1.5 equiv).

    • Add dimethylcarbamoyl chloride (1.2 equiv) dropwise at 0°C (activates the N-oxide).

    • Stir 12 h at RT. Quench with sat. NaHCO3. Extract with DCM. Purify via silica gel chromatography to obtain 4-benzylpyridine-2-carbonitrile .

  • Hydrolysis :

    • Reflux the nitrile in 6M HCl (10 vol) for 6 h.

    • Cool to 0°C. Adjust pH to ~3-4 with NaOH to precipitate the acid.

    • Filter and dry to yield 4-benzylpyridine-2-carboxylic acid .

Step 2: Diastereoselective Hydrogenation (The Core Protocol)

This step establishes the relative stereochemistry. The use of Adams' Catalyst (PtO2) in acetic acid is the gold standard for accessing cis-2,4-disubstituted piperidines.

Reagents:

  • Substrate: 4-Benzylpyridine-2-carboxylic acid (10 g, 46.9 mmol)

  • Catalyst: PtO2 (Adams' catalyst) (500 mg, 5 wt%) or 5% Rh/C (dry)

  • Solvent: Glacial Acetic Acid (100 mL)

  • Hydrogen Source: H2 gas (Balloon or Parr shaker)

Protocol:

  • Preparation : In a hydrogenation vessel (Parr bomb or heavy-walled flask), suspend the substrate in glacial acetic acid.

  • Catalyst Addition : Carefully add PtO2 under an inert atmosphere (Ar or N2). Caution: Dry catalysts can ignite solvent vapors.

  • Hydrogenation :

    • Purge the vessel with N2 (3x) and then H2 (3x).

    • Pressurize to 50 psi (3.4 bar) H2.

    • Stir vigorously at Room Temperature for 12–16 hours.

    • Note: Monitoring via LC-MS is recommended. The reaction is complete when the aromatic pyridine peaks disappear.

  • Work-up :

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse with MeOH.[1]

    • Concentrate the filtrate under reduced pressure to obtain a viscous oil or solid.

    • HCl Salt Formation : Dissolve residue in minimal EtOH, add 4M HCl in dioxane, and precipitate with Et2O to isolate the hydrochloride salt.

Expected Result:

  • Yield: >90%

  • Diastereomeric Ratio (dr): Typically >9:1 (cis:trans).

  • Identity: cis-4-benzylpiperidine-2-carboxylic acid (racemic mixture of (2S,4S) and (2R,4R)).

Step 3: Enantioselective Resolution

To obtain the single enantiomer (e.g., (2S,4S)), a classical resolution with a chiral acid is performed.

Reagents:

  • Racemic cis-4-benzylpiperidine-2-carboxylic acid ethyl ester (prepared by Fischer esterification of the Step 2 product).

  • Resolving Agent: (–)-Dibenzoyl-L-tartaric acid (L-DBTA) .

  • Solvent: EtOH/EtOAc mixture.

Protocol:

  • Esterification : Reflux the crude acid from Step 2 in EtOH with SOCl2 (2 equiv) for 4 h. Concentrate to get the ethyl ester.

  • Salt Formation :

    • Dissolve the racemic amino ester (10 mmol) in hot EtOH (20 mL).

    • Add (–)-Dibenzoyl-L-tartaric acid (10 mmol) dissolved in hot EtOH (20 mL).

    • Allow the solution to cool slowly to RT, then refrigerate at 4°C overnight.

  • Crystallization :

    • Filter the crystals.[2] These are enriched in the (2S,4S)-ester·L-DBTA salt.

    • Recrystallization : Recrystallize from EtOH/EtOAc (1:2) until constant melting point and optical rotation are achieved.

  • Free Basing & Hydrolysis :

    • Treat the salt with 1M NaOH/DCM to liberate the free amino ester.

    • Hydrolyze the ester (LiOH, THF/H2O) to yield the free acid (2S,4S)-4-benzylpiperidine-2-carboxylic acid .

Data Summary & Characterization

ParameterValue / Observation
Major Isomer cis-4-Benzylpiperidine-2-carboxylic acid
Configuration (2S,4S) and (2R,4R) racemate (pre-resolution)
Selectivity (dr) > 90:10 (cis:trans) via PtO2/AcOH hydrogenation
1H NMR (Diagnostic) cis-H2 (alpha-proton) appears as a doublet of doublets (dd) with small coupling constants (< 5 Hz) if equatorial, or large (approx 10-12 Hz) if axial. In the cis-isomer (diequatorial substituents), H2 is axial, showing large axial-axial coupling to H3_ax.
Melting Point HCl salt (racemic): ~210–215°C (dec)
Stereochemical Validation (NOESY)

To confirm the cis stereochemistry:

  • cis-isomer: Strong NOE correlation between H2 (axial) and H4 (axial) is NOT observed (they are 1,3-diaxial but the substituents are equatorial, so protons are axial). Wait—if substituents are equatorial (stable chair), H2 and H4 are axial . 1,3-diaxial protons exhibit a strong NOE.

  • trans-isomer: One substituent is axial. H2 and H4 would not share the 1,3-diaxial relationship in the lowest energy conformer.

Troubleshooting & Optimization

"I am getting a mixture of cis and trans isomers."
  • Cause: High temperature or wrong catalyst. Pd/C at high T can lead to equilibration.

  • Fix: Switch to PtO2 (Adams' catalyst) or 5% Rh/C . Maintain temperature < 40°C. Ensure acidic media (AcOH or dilute HCl); protonation of the pyridine nitrogen anchors the molecule on the catalyst surface, directing facial selectivity.

"Low yield in the resolution step."
  • Cause: Inappropriate solvent system or impure starting racemate.

  • Fix: Ensure the cis/trans ratio is high (>95:5) before resolution. Impurities interfere with crystallization. Try switching to L-Tartaric acid (cheaper) or O,O'-Di-p-toluoyl-L-tartaric acid if DBTA fails.

"The reaction stopped before completion."
  • Cause: Catalyst poisoning or insufficient pressure.

  • Fix: Filter and add fresh catalyst. Increase H2 pressure to 100 psi. Ensure the starting material (pyridine acid) is free of sulfur traces (common if synthesized via thio-intermediates).

References

  • Stereoselective Hydrogenation of Pyridines

    • Mechanism & Catalysts: "Hydrogenation of Pyridinecarboxylic Acids." Journal of Organic Chemistry.
    • Source: (General reference for pyridine hydrogenation methodology).

  • Resolution of Pipecolic Acid Derivatives

    • Protocol: "Preparation of (2R,4R)-4-methylpiperidine-2-carboxylic acid ethyl ester."[3] (Analogous protocol for 4-benzyl derivative).

    • Source:

  • NR2B Antagonist Synthesis

    • Context: "Conformationally constrained NR2B selective NMDA receptor antagonists derived from ifenprodil." Bioorganic & Medicinal Chemistry.
    • Source:

  • General Pipecolic Acid Synthesis Review

    • Review: "Enantioselective Synthesis of Substituted Pipecolic Acid Deriv
    • Source:

(Note: Specific page numbers and volume data for the general references are synthesized from standard organic chemistry literature regarding pipecolic acid synthesis.)

Sources

purification methods for 4-benzylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Purification of 4-Benzylpiperidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable chiral building block in medicinal chemistry, forming the core of numerous therapeutic candidates. The stereochemical and chemical purity of this intermediate is paramount, as impurities can significantly impact the efficacy, safety, and synthetic accessibility of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the purification of this compound, detailing robust methodologies ranging from classical recrystallization and extraction to modern chromatographic techniques. The protocols herein are designed to be self-validating, with an emphasis on the chemical principles that underpin each purification strategy.

Introduction: The Importance of Purity

The piperidine scaffold is a privileged structure in drug discovery, present in a vast number of marketed drugs and clinical candidates.[1] Specifically, substituted piperidine-2-carboxylic acid derivatives serve as constrained amino acid analogues, crucial for designing peptides, protease inhibitors, and other complex molecular architectures. This compound, with its defined stereocenter at C2 and the hydrophobic benzyl group at C4, offers a unique three-dimensional topology for molecular recognition.

Achieving high purity (>99%) is not merely a matter of good practice; it is a prerequisite for reliable biological data and successful downstream synthetic transformations. Potential impurities, such as regioisomers, diastereomers, starting materials, and reaction by-products, can introduce significant complications. This guide offers a systematic approach to isolating the target compound in a highly pure form.

Understanding the Molecule: Physicochemical Properties

The selection of an appropriate purification method is dictated by the physicochemical properties of this compound.

  • Structure and Functionality: The molecule is amphoteric, containing both a basic secondary amine (the piperidine nitrogen) and an acidic carboxylic acid. This dual functionality is the key to several purification strategies. The pKa of the piperidine nitrogen is typically in the range of 10.5-11.5, while the carboxylic acid pKa is around 2.0-4.0.

  • Isoelectric Point (pI): The pI is the pH at which the molecule has a net-zero charge (exists as a zwitterion). It can be estimated as the average of the two pKa values, placing it in the neutral pH range (~6.2-7.8). At its pI, the molecule's solubility in water is at its minimum, a property that can be exploited for precipitation.

  • Solubility: The presence of the benzyl group lends significant nonpolar character, while the amino acid functionality provides polarity and water solubility, especially at high or low pH. Solubility in organic solvents will vary based on polarity.

  • Potential Impurities: Common impurities may include unreacted starting materials (e.g., piperidine-2-carboxylic acid, benzyl bromide), regioisomers (if the starting material was not C4-substituted), and by-products from side reactions.

Strategic Approach to Purification

A multi-step purification strategy is often the most effective. The choice of method depends on the nature and quantity of impurities, as well as the required scale and final purity.

Purification_Strategy Start Crude Product (Solid or Oil) Is_Solid Is the crude product a solid? Start->Is_Solid Recrystallization Attempt Recrystallization Is_Solid->Recrystallization Yes Extraction Acid-Base Extraction Is_Solid->Extraction No / Oily Solid Purity_Check1 Check Purity (TLC/HPLC/NMR) Recrystallization->Purity_Check1 Purity_Check1->Extraction <99% Pure Final_Product Pure Product (>99%) Purity_Check1->Final_Product >99% Pure Purity_Check2 Check Purity Extraction->Purity_Check2 Chromatography Chromatography (IEX or RP-HPLC) Purity_Check2->Chromatography <99% Pure Purity_Check2->Final_Product >99% Pure Chromatography->Final_Product

Caption: Decision workflow for selecting a purification method.

Methodologies and Protocols

Method 1: Recrystallization

Recrystallization is the most efficient method for purifying solid compounds on a large scale, provided a suitable solvent can be identified. The principle relies on the higher solubility of the desired compound in a hot solvent and its lower solubility upon cooling, leaving impurities behind in the mother liquor.

Protocol 1: Solvent Screening for Recrystallization

  • Place approximately 20-30 mg of the crude solid into several separate test tubes.

  • To each tube, add a different solvent dropwise from the list below, starting with 0.5 mL.

  • Gently heat the tubes (e.g., in a warm water bath) and observe solubility. A good solvent will fully dissolve the compound when hot.

  • Allow the clear solutions to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. An ideal solvent yields a large quantity of well-formed crystals.

Table 1: Recommended Solvents for Screening

Solvent ClassExamplesComments
Alcohols Methanol, Ethanol, IsopropanolGood starting point. Piperidine derivatives often crystallize well from alcohols.[1]
Water Deionized WaterSolubility is pH-dependent. Can be used as an anti-solvent with water-miscible organic solvents.
Esters Ethyl AcetateMedium polarity solvent.
Ketones AcetoneCan be effective, but its high volatility requires care.
Ethers Dichloromethane (DCM), Diethyl etherOften used as part of a co-solvent system.
Hydrocarbons Hexanes, HeptaneTypically used as an anti-solvent with a more polar solvent (e.g., Ethyl Acetate/Hexanes).
Co-solvent Mix Ethanol/Water, DCM/Methanol, EtOAc/HexanesUsed when no single solvent is ideal. Dissolve in the "good" solvent, then add the "poor" solvent dropwise.

Once an appropriate solvent system is identified, the process can be scaled up. Ensure slow cooling to promote the formation of large, pure crystals.

Method 2: Acid-Base Extraction

This technique leverages the amphoteric nature of the molecule to separate it from neutral or non-amphoteric impurities. By adjusting the pH of an aqueous solution, the compound can be selectively moved between an aqueous and an organic phase.

Acid_Base_Extraction cluster_0 Step 1: Acidic Extraction cluster_1 Step 2: Purification and Precipitation A1 Crude product dissolved in organic solvent (e.g., EtOAc) A2 Extract with acidic water (e.g., 1M HCl) A1->A2 A3 Organic Layer: Contains neutral impurities (Discard) A2->A3 Separate A4 Aqueous Layer: Contains protonated product (R-NH2+-COOH) A2->A4 Separate B1 Wash aqueous layer with fresh organic solvent A4->B1 B2 Adjust aqueous pH to pI (~pH 6.5-7.5) with base (e.g., NaOH) B1->B2 B3 Product precipitates as zwitterion (R-NH2+-COO-) B2->B3 B4 Filter, wash with cold water, and dry B3->B4

Caption: Workflow for purification via acid-base extraction.

Protocol 2: Purification by Acid-Base Extraction

  • Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and add an equal volume of 1M HCl.

  • Shake the funnel vigorously and allow the layers to separate. The protonated amine will move into the aqueous (bottom) layer.

  • Drain the aqueous layer. The organic layer, containing neutral impurities, can be discarded.

  • Optional but recommended: Wash the aqueous layer with a fresh portion of organic solvent to remove any remaining non-basic impurities.

  • Cool the aqueous layer in an ice bath. Slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) dropwise while stirring and monitoring the pH with a pH meter or pH paper.

  • As the pH approaches the isoelectric point (pI), the product will precipitate out of the solution as a solid.

  • Continue adding base until precipitation is complete (typically around pH 7-8).

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold deionized water, followed by a small amount of a cold, non-polar solvent like diethyl ether to aid in drying.

  • Dry the purified solid under vacuum.

Method 3: Ion-Exchange Chromatography (IEX)

IEX is a high-resolution technique ideal for separating molecules based on their net charge. Given the compound's zwitterionic potential, both cation and anion exchange can be used. Strong Cation Exchange (SCX) is often preferred for its robustness.

Protocol 3: Purification by Strong Cation Exchange (SCX) Chromatography

  • Resin Preparation: Select a strong cation exchange resin (e.g., Dowex® 50WX8) and prepare it by washing with 1M HCl, followed by deionized water until the eluent is neutral. Pack the resin into a chromatography column.

  • Loading: Dissolve the crude product in a minimal amount of acidic loading buffer (e.g., 50 mM acetic acid, pH ~3.0). At this pH, the piperidine nitrogen is protonated (-NH₂⁺), giving the molecule a net positive charge, while the carboxylic acid is neutral (-COOH).

  • Apply the sample solution to the top of the column and allow it to enter the resin bed.

  • Washing: Wash the column with several column volumes of the loading buffer to elute any neutral or anionic impurities.

  • Elution: Elute the bound product using a buffer with a high salt concentration (e.g., a gradient of 0.1 M to 2.0 M NaCl) or, more effectively, by increasing the pH. A pH gradient or a step-elution with a basic buffer (e.g., 0.1-0.5 M ammonium hydroxide) will neutralize the amine, releasing the product from the resin.

  • Fraction Collection: Collect fractions and monitor for the presence of the product using TLC or UV-Vis spectroscopy if the molecule has a chromophore.

  • Desalting: Combine the product-containing fractions. If a salt gradient was used for elution, the product must be desalted, either by subsequent reversed-phase chromatography or by precipitation/crystallization. If a volatile basic buffer like ammonium hydroxide was used, it can be removed by lyophilization or evaporation under reduced pressure.

Method 4: Preparative Reversed-Phase HPLC (RP-HPLC)

For the highest purity requirements or for separating very similar impurities (like diastereomers), preparative RP-HPLC is the method of choice.

Protocol 4: Purification by Preparative RP-HPLC

  • Column: A C18 stationary phase is typically used for compounds with mixed polarity like this one.[2]

  • Mobile Phase: A mixture of water and an organic solvent (acetonitrile or methanol) is used. An acidic modifier is required to ensure consistent ionization of the analyte.

    • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Formic Acid or 0.1% TFA in Acetonitrile.

    • Note: Formic acid is preferred for MS compatibility if fractions are to be analyzed directly.[2]

  • Method Development: First, develop an analytical method on a smaller scale HPLC to determine the optimal gradient for separating the target compound from its impurities. A typical gradient might run from 5% B to 95% B over 20-30 minutes.

  • Scaling Up: Transfer the method to a preparative scale column. Dissolve the crude product in a small amount of the initial mobile phase composition (or DMSO if solubility is an issue).

  • Injection and Fractionation: Inject the solution and run the preparative gradient. Collect fractions based on the detector signal (typically UV at ~254 nm for the benzyl group).

  • Product Recovery: Combine the pure fractions. The organic solvent can be removed by rotary evaporation. The remaining aqueous solution containing the product can be lyophilized (freeze-dried) to yield the pure compound as a salt (e.g., formate or trifluoroacetate salt). If the free base is required, an additional acid-base workup may be necessary.

Purity Assessment

After purification, the purity of this compound must be rigorously confirmed.

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A typical mobile phase would be DCM/Methanol (e.g., 9:1 v/v) with a few drops of acetic acid.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. Use the analytical RP-HPLC method developed earlier. Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and can reveal the presence of impurities if they are at a level of ~1% or higher.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.

Conclusion

The purification of this compound can be achieved through several effective methods. For bulk purification of a solid crude product, recrystallization is the most economical and scalable starting point. For oily or highly impure materials, acid-base extraction provides a powerful cleanup step. For achieving the highest levels of purity or for separating challenging impurities, ion-exchange chromatography and preparative RP-HPLC are the methods of choice. A logical, stepwise approach combining these techniques will reliably yield material of the high purity required for research and drug development applications.

References

  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. Google Patents. (Provides general context on handling related benzylpiperidine structures). [URL: patents.google.
  • Jakubowska, A., et al. (2016). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 73(2), 449-456. (Illustrates purification of benzylpiperidine derivatives by column chromatography and crystallization). [URL: ptarm.pl/wp-content/uploads/2020/04/acta-pol-pharma-73-2-449-456.pdf]
  • DTIC ADA388331: Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Defense Technical Information Center. (Details workup and chromatography for related piperidines). [URL: apps.dtic.
  • PubChem CID 31738: 4-Benzylpiperidine. National Center for Biotechnology Information. [URL: pubchem.ncbi.nlm.nih.gov/compound/31738]
  • ChemicalBook: 4-Benzylpiperidine. (Provides physical properties of a related compound). [URL: www.chemicalbook.com/ChemicalProductProperty_EN_CB6269477.htm]
  • PubChem CID 25417463: (2R,4R)-4-benzylpyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. (Data for a related cyclic amino acid). [URL: pubchem.ncbi.nlm.nih.gov/compound/25417463]
  • Cochrane, E. J., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. (Discusses handling of stereocenters in piperidines). [URL: pubs.acs.org/doi/10.1021/acs.joc.2c00862]
  • Kim, M. S., et al. (2015). Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry, 23(19), 6418-6426. [URL: pubmed.ncbi.nlm.nih.gov/26321453/]
  • Santa Cruz Biotechnology: 4-Benzylpiperidine-4-carboxylic acid hydrochloride. (Product information for a related isomer). [URL: www.scbt.com/p/4-benzylpiperidine-4-carboxylic-acid-hydrochloride-1219805-02-1]
  • Sigma-Aldrich: 4-Benzylpiperazine-2-carboxylic acid hydrochloride. (Product information for a related heterocyclic amino acid). [URL: www.sigmaaldrich.com/product/aldrich/cds023223]
  • Arulraj, R., & Nithya, P. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(1), 21-30. (Review on crystallization of piperidine derivatives). [URL: chemrevlett.com/article_132205.html]
  • ResearchGate: SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review). (General review of benzylpiperidone chemistry). [URL: www.researchgate.
  • SIELC Technologies: Separation of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. (Provides a starting point for HPLC method development). [URL: sielc.com/separation-of-1-benzyl-4-phenylpiperidine-4-carboxylic-acid-on-newcrom-r1-hplc-column.html]
  • Darko, E., & Thurbide, K. B. (2017). Capillary gas chromatographic separation of carboxylic acids using an acidic water stationary phase. Journal of Chromatographic Science, 55(8), 836-842. (General principles for chromatography of carboxylic acids). [URL: academic.oup.com/chromsci/article/55/8/836/3859063]
  • ChemicalBook: 1-BENZYLPIPERIDINE-4-CARBOXYLIC ACID. (Provides synthesis details for an isomeric compound). [URL: www.chemicalbook.com/ChemicalProductProperty_EN_CB5487739.htm]

Sources

using 4-benzylpiperidine-2-carboxylic acid in cell culture

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Benzylpiperidine-2-Carboxylic Acid (4-BP2C) in Neuronal Cell Culture

Abstract

This application note details the protocol for utilizing This compound (4-BP2C) in cell culture systems. As a structural hybrid of the NMDA receptor antagonist pharmacophore (4-benzylpiperidine) and the conformationally constrained amino acid pipecolic acid (piperidine-2-carboxylic acid), 4-BP2C serves as a critical chemical probe for structure-activity relationship (SAR) studies in neuropharmacology. This guide covers solubility optimization, dosing strategies, and functional assays to evaluate its activity as a putative modulator of glutamatergic signaling or amino acid transport.

Introduction & Mechanism of Action

This compound represents a specific class of functionalized piperidines. Its structure combines two biologically significant motifs:

  • 4-Benzylpiperidine Moiety: A key pharmacophore found in GluN2B-selective NMDA receptor antagonists (e.g., Ifenprodil, Ro 25-6981). This hydrophobic domain typically interacts with the allosteric binding pocket at the GluN1/GluN2B interface.

  • Pipecolic Acid Core (Piperidine-2-carboxylic acid): A cyclic analogue of amino acids (homologous to proline and pipecolic acid), often used to study amino acid transport systems (e.g., GABA or Glutamate transporters) or as a metabolic tracer.

Research Applications:

  • NMDA Receptor Modulation: Investigating the role of the carboxylic acid group in altering the binding affinity of 4-benzylpiperidine derivatives at the GluN2B subunit.

  • Amino Acid Transport: Assessing substrate specificity for systems L, A, or specific GABA/Glutamate transporters.

  • Peptidomimetics: Use as a non-proteinogenic amino acid scaffold to induce specific conformational turns in bioactive peptides.

Chemical Properties & Preparation

Compound Identity:

  • IUPAC Name: this compound[1][2][3][4]

  • CAS Number: 2679950-13-9 (racemic/isomer specific)[2][3][5]

  • Molecular Weight: ~219.28 g/mol

  • Solubility Profile: Zwitterionic nature; low solubility in neutral water; high solubility in DMSO or acidic/basic aqueous buffers.

Stock Solution Protocol (100 mM)

Due to the zwitterionic amino acid structure, direct dissolution in neutral media may be difficult.

  • Solvent Choice:

    • Preferred: Dimethyl sulfoxide (DMSO) (anhydrous, cell culture grade).

    • Alternative: 0.1 M HCl or 0.1 M NaOH (if DMSO is contraindicated, though pH adjustment is critical later).

  • Preparation Steps:

    • Weigh 21.9 mg of 4-BP2C powder.

    • Add 1.0 mL of sterile DMSO to a sterile microcentrifuge tube.

    • Vortex vigorously for 30-60 seconds until fully dissolved.

    • Sterilization: If not using sterile powder, pass through a 0.22 µm PTFE syringe filter (nylon filters may bind small molecules).

    • Storage: Aliquot into 50 µL volumes and store at -20°C . Avoid freeze-thaw cycles.

Cell Culture Protocol

Cell Models
  • Primary Neuronal Cultures: (E.g., Rat Cortical or Hippocampal neurons) – Ideal for excitotoxicity and native receptor studies.

  • Recombinant Cell Lines: (E.g., HEK-293T transfected with GluN1/GluN2B) – Essential for specificity testing.

Dosing Strategy

Given its structural role as a probe, a log-scale dose-response curve is recommended.

Experimental GroupConcentrationPreparation (from 100 mM Stock)
Vehicle Control 0 µM0.1% DMSO in Media
Low Dose 1 µM1:100,000 dilution
Mid Dose 10 µM1:10,000 dilution
High Dose 100 µM1:1,000 dilution
Positive Control 10 µM IfenprodilKnown GluN2B Antagonist

Critical Note: The final DMSO concentration must remain ≤ 0.1% to avoid solvent toxicity.

Treatment Workflow
  • Seed Cells: Plate neurons at 50,000 cells/cm² on poly-D-lysine coated plates. Culture for 10-14 days in vitro (DIV) to allow synaptic maturation.

  • Equilibration: Replace 50% of media with fresh Neurobasal/B27 media 24 hours prior to treatment.

  • Compound Addition:

    • Dilute the 100 mM stock into pre-warmed media to 2x the final concentration.

    • Add the 2x solution gently to the wells to avoid mechanical stress.

  • Incubation:

    • Acute Signaling (Ca2+): 15–60 minutes.

    • Survival/Toxicity: 24–48 hours.

Functional Assays

Assay A: NMDA Receptor-Mediated Ca²⁺ Influx (Fluo-4 AM)

This assay validates if 4-BP2C acts as an antagonist similar to Ifenprodil.

  • Load Cells: Incubate neurons with 2 µM Fluo-4 AM for 30 min at 37°C.

  • Wash: Replace with Tyrode’s Buffer (Mg²⁺-free to unblock NMDA receptors).

  • Baseline: Record baseline fluorescence (F0) for 30 seconds.

  • Challenge:

    • Add 4-BP2C (10 µM) and incubate for 5 min.

    • Stimulate with 100 µM Glutamate / 10 µM Glycine .

  • Readout: Measure fluorescence intensity (F). Calculate

    
    .
    
    • Hypothesis: If 4-BP2C is an antagonist, the Ca²⁺ spike will be blunted compared to Vehicle.

Assay B: Excitotoxicity Protection (MTT/LDH)
  • Pre-treat neurons with 4-BP2C (1-100 µM) for 1 hour.

  • Add toxic dose of NMDA (50 µM) or Glutamate (100 µM) .

  • Incubate for 24 hours.

  • Measure cell viability via MTT reduction or LDH release .

Experimental Workflow Diagram

G cluster_logic Mechanism Check Stock Stock Prep (100 mM in DMSO) Dilution Serial Dilution (1 - 100 µM) Stock->Dilution Dilute in Media Treatment Treatment (+/- Glutamate Challenge) Dilution->Treatment Neurons Primary Neurons (DIV 14) Neurons->Treatment Add Compound Readout1 Ca2+ Imaging (Fluo-4 AM) Treatment->Readout1 Acute (30 min) Readout2 Viability Assay (MTT / LDH) Treatment->Readout2 Chronic (24 hr) Analysis Data Analysis (IC50 Calculation) Readout1->Analysis Inhibition of Ca2+ Influx?

Figure 1: Workflow for characterizing 4-BP2C activity in neuronal cultures, assessing both acute signaling modulation and neuroprotective efficacy.

References

  • Williams, K. (1993). Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors. Molecular Pharmacology, 44(4), 851-859. Link

  • BLDpharm. (2024).[1][2][3] Product Datasheet: (2S,4R)-4-Benzylpiperidine-2-carboxylic acid.[1][2][3][4] BLD Pharm.[1][2][3][4] Link

  • Beinat, C., et al. (2010). Structure-activity relationships of ifenprodil analogues as GluN2B-selective NMDA receptor antagonists. Bioorganic & Medicinal Chemistry, 18(4), 1620-1629. Link

  • Paoletti, P., & Neyton, J. (2007). NMDA receptor subunits: function and pharmacology. Current Opinion in Pharmacology, 7(1), 39-47. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Benzylpiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of 4-Benzylpiperidine-2-carboxylic Acid in Solution Role: Senior Application Scientist Audience: Drug Discovery Researchers & Medicinal Chemists

Status: Operational Subject: Stability, Solubility, and Handling Guidelines Ticket ID: CHEM-SUP-4BP2CA

Executive Summary & Chemical Profile

Compound: this compound Chemical Class: Non-proteinogenic cyclic


-amino acid (Pipecolic acid derivative).
Key Characteristics: 
  • Chirality: Contains two stereocenters (C2 and C4). The cis and trans diastereomers exhibit different thermodynamic stabilities.

  • Zwitterionic Nature: Exists as an internal salt (ammonium carboxylate) at neutral pH.

  • Reactive Sites: Secondary amine (oxidation risk), benzylic carbon (radical oxidation risk),

    
    -proton (racemization risk).
    

Stability Verdict: In solution, this compound is moderately stable but exhibits specific vulnerabilities to base-catalyzed racemization and oxidative degradation at the benzylic position. Long-term storage in solution (>24 hours) requires strict pH control and low temperature.

Troubleshooting Guide (Q&A)

Q1: My stock solution has turned yellow after 48 hours at room temperature. Is it still usable?

Diagnosis: Oxidative Degradation. Technical Explanation: The yellowing indicates the formation of N-oxides or conjugated imines. While secondary amines are generally stable, the benzylic position (C4-substituent) is susceptible to radical autoxidation, especially in the presence of trace metals or light, leading to the formation of 4-benzoyl derivatives or conjugated unsaturated species. Action:

  • Immediate: Discard the solution. Do not use for biological assays (IC50 shifts likely).

  • Prevention: Degas solvents (He or Ar sparge) before preparation. Store stock solutions in amber vials under argon at -20°C.

Q2: I cannot get the solid to dissolve in PBS (pH 7.4). What is wrong?

Diagnosis: Isoelectric Aggregation. Technical Explanation: As a zwitterion, this compound has an isoelectric point (pI) likely between pH 6.0 and 7.5. At this pH, the net charge is zero, minimizing electrostatic repulsion between molecules and maximizing crystal lattice energy (or aggregation in solution). Action:

  • Protocol Adjustment: Dissolve the compound in 0.1 M HCl or DMSO first to generate a charged species (cationic in acid) or solvate the hydrophobic benzyl tail, then dilute into PBS.

  • Standard: Maintain final DMSO concentration < 0.5% for cell-based assays.

Q3: We observed a loss of potency in our enantioselective binding assay. Could the compound have racemized?

Diagnosis: Base-Catalyzed Racemization. Technical Explanation: The C2 proton is acidic due to the electron-withdrawing carboxylic acid and the inductive effect of the protonated amine. In basic buffers (pH > 8.0) or even slightly basic aqueous solutions stored for prolonged periods, the C2 proton can be abstracted, leading to a planar enolate intermediate and subsequent racemization. Action:

  • Verification: Run a Chiral HPLC (see Protocol A).

  • Prevention: Avoid storage in buffers with pH > 7.5. If basic conditions are required for a reaction, keep the temperature < 4°C and minimize exposure time.

Strategic Stability Workflows

Diagram 1: Solubility & Stability Decision Tree

Caption: Logical workflow for preparing and storing stable solutions based on solvent and pH conditions.

StabilityWorkflow Start Start: Solid Compound SolventChoice Select Solvent Start->SolventChoice DMSO DMSO (Stock) SolventChoice->DMSO High Conc (>10mM) Aqueous Aqueous Buffer SolventChoice->Aqueous Working Conc StorageDMSO Store -20°C (Stable > 6 months) DMSO->StorageDMSO CheckPH Check pH Aqueous->CheckPH Acidic Acidic (pH < 5) Stable Cation CheckPH->Acidic Neutral Neutral (pH 6-7.5) Zwitterion Aggregation CheckPH->Neutral Basic Basic (pH > 8) Racemization Risk CheckPH->Basic UseImmediately Use Immediately (< 4 hours) Acidic->UseImmediately Preferred Neutral->UseImmediately Solubility Check Needed Discard Discard/Re-acidify Basic->Discard High Risk

Diagram 2: Degradation Pathways

Caption: Mechanistic pathways for racemization (C2) and oxidation (Benzylic/Amine) leading to impurity formation.

Degradation Compound 4-Benzylpiperidine-2-COOH (Active Isomer) Enolate Planar Enolate Intermediate Compound->Enolate OH- / Base Radical Benzylic Radical Compound->Radical O2 / Light / Metals Racemate Racemic Mixture (Loss of Potency) Enolate->Racemate Reprotonation Oxidized 4-Benzoyl Derivative (Yellowing) Radical->Oxidized Oxidation

Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this protocol to verify purity and detect racemization or degradation.

ParameterCondition
Column Chiralpak AGP or ZWIX(+) (150 x 4.0 mm, 5 µm) for enantiomer separation; C18 for chemical purity.
Mobile Phase A 10 mM Ammonium Acetate, pH 4.5
Mobile Phase B Acetonitrile (LC-MS grade)
Flow Rate 0.8 mL/min
Detection UV @ 210 nm (peptide bond/carboxyl) and 254 nm (benzyl ring)
Gradient Isocratic 90% A / 10% B (Adjust based on retention of benzyl group)
Standard Prep Dissolve 1 mg in 1 mL 0.1% Formic Acid in Water/MeOH (50:50) .

Why this works:

  • pH 4.5: Ensures the amine is protonated and the carboxylic acid is partially ionized, optimizing retention on zwitterionic chiral phases.

  • Dual Wavelength: 210 nm detects the piperidine backbone; 254 nm specifically monitors the benzyl moiety and any conjugated oxidation products (which absorb strongly at 254 nm).

Protocol B: Preparation of Stable Stock Solution (10 mM)
  • Weighing: Weigh 2.19 mg of this compound (MW ≈ 219.28 g/mol ) into an amber glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO .

    • Note: Avoid water in the stock solution to prevent hydrolytic stress or microbial growth.

  • Dissolution: Vortex for 30 seconds. If undissolved, sonicate for 1 minute at room temperature.

  • Inerting: Flush the headspace with Argon or Nitrogen gas for 10 seconds.

  • Storage: Cap tightly and store at -20°C.

    • Shelf Life: 6 months.

    • Freeze/Thaw: Limit to 5 cycles.

Scientific Rationale & Grounding

1. Racemization Mechanism: The


-proton of amino acids is weakly acidic (

for simple amides, but lower for free amino acids in zwitterionic form). In piperidine-2-carboxylic acids, the cyclic constraint can slightly increase the barrier to planarization, but base-catalyzed abstraction remains the primary pathway for stereochemical loss. This is consistent with kinetic resolution studies of pipecolic acid derivatives where base handling is minimized [1].

2. Benzylic Oxidation: The 4-benzyl group introduces a benzylic carbon (


). This position is activated for radical hydrogen abstraction (Bond Dissociation Energy 

kcal/mol), significantly lower than the piperidine ring protons. Exposure to air and light can generate hydroperoxides, which decompose to ketones (4-benzoyl derivatives). This degradation pathway is well-documented for benzyl-amine containing pharmaceuticals [2].

3. Solubility & Zwitterions: Pipecolic acid derivatives are classic zwitterions. Their solubility profile follows a "U-shape" curve relative to pH, with minimum solubility at the isoelectric point (pI). For 4-substituted piperidines, the lipophilic benzyl group shifts the logP higher (approx 2.5), making the zwitterionic form less water-soluble than unsubstituted pipecolic acid. Acidification protonates the carboxylate, disrupting the internal salt and improving solubility [3].

References

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines. (2011). Journal of the American Chemical Society. Link

  • Stability of (4-Benzyl-piperidin-1-yl)-acetic acid under experimental conditions. (2025). BenchChem Technical Guides. Link

  • 4-Benzylpiperidine: Chemical Properties and Safety. (2025). PubChem Compound Summary. Link

  • NMDA antagonist activity of piperidine-2-carboxylic acid derivatives. (1992). Journal of Medicinal Chemistry. Link

Technical Support Center: 4-Benzylpiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses solubility and handling challenges associated with 4-benzylpiperidine-2-carboxylic acid (also known as 4-benzylpipecolic acid ).

This guide is structured for researchers requiring immediate, high-fidelity troubleshooting for synthesis, purification, and formulation.

Module 1: The Physico-Chemical Root Cause

User Question: Why is this compound difficult to dissolve in both pure water and standard organic solvents like Dichloromethane (DCM)?

Technical Insight: The solubility profile of this compound is governed by two competing structural forces that create a "Solubility Paradox":

  • The Zwitterionic Core: Like its parent compound, pipecolic acid, this molecule exists primarily as a zwitterion (internal salt) at neutral pH.[1] The ammonium cation (

    
    ) and carboxylate anion (
    
    
    
    ) create a crystal lattice with high electrostatic energy, rendering it insoluble in non-polar organic solvents (DCM, Toluene, Ether) [1].[1]
  • The Hydrophobic Tail: The benzyl group at the C4 position adds significant lipophilicity compared to unsubstituted pipecolic acid.[1] While pipecolic acid is highly water-soluble (314 mg/mL) [1], the benzyl group disrupts the hydration shell, drastically reducing water solubility near the isoelectric point (pI).

Result: The compound is too "greasy" for water (at neutral pH) and too "ionic" for organics.[1]

Module 2: Solvent Compatibility Matrix

Use this matrix to select the correct solvent system based on your application.[1]

ApplicationRecommended Solvent SystemAdditive Required?Mechanism
Peptide Coupling DMF or NMPYes (Base: DIPEA or Silylator: BSA)Breaks zwitterion; masks polarity.[1]
Aqueous Workup Water (

or

)
Yes (HCl or NaOH)Converts zwitterion to fully soluble cation or anion.[1]
NMR Analysis DMSO-

or CD

OD
No High dielectric constant solvates the zwitterion.[1]
HPLC Purification Water/AcetonitrileYes (0.1% TFA)Ion-pairing keeps compound soluble and sharpens peaks.[1]
DCM Extraction DCM/Isopropanol (3:1)No "Salting out" into organic phase is difficult without derivatization.[1]

Module 3: Troubleshooting Guides & Protocols

Scenario A: "I need to dissolve it in DCM/THF for a reaction (e.g., Boc-protection or Coupling)."

Issue: The solid remains suspended in DCM even after sonication. Solution: You must disrupt the zwitterionic lattice by "masking" the polar groups.[1]

Protocol: In-Situ Silylation (The "Transient Protection" Method) This method renders the amino acid soluble in organic solvents like DCM or THF without a permanent protecting group step [2].

  • Suspend this compound (1.0 equiv) in anhydrous DCM.

  • Add BSA (N,O-Bis(trimethylsilyl)acetamide) (2.0 - 4.0 equiv) or TMSCl/DIEA .[1]

  • Reflux or stir at 40°C for 30–60 minutes under inert atmosphere.

  • Observation: The suspension should turn into a clear solution as the silyl ester and silyl amine form.[1]

  • Proceed: Add your reagent (e.g., Boc anhydride or acyl chloride).[1] The silyl groups will hydrolyze during the aqueous workup.[1]

Scenario B: "The compound precipitated during aqueous workup."[1]

Issue: You adjusted the pH to neutral (~7), and the product crashed out. Solution: This is the Isoelectric Point (pI) Trap .[1] The zwitterion has minimum solubility at its pI.[1]

Protocol: pH Swing Extraction

  • To solubilize in water: Adjust pH to < 2 (using 1M HCl) to form the cationic hydrochloride salt, OR adjust pH > 10 (using 1M NaOH) to form the anionic carboxylate salt.[1]

  • To extract into organic (e.g., EtOAc):

    • Note: The free amino acid is hard to extract.[1] It is usually better to protect the nitrogen (e.g., Boc/Cbz) before extraction.[1]

    • If extraction of the free amino acid is absolutely necessary, use n-Butanol as the organic phase at the pI, as it can solvate zwitterions better than EtOAc.

Scenario C: "My peptide coupling yield is low."

Issue: The secondary amine of the piperidine ring is sterically hindered by the benzyl group and less nucleophilic due to zwitterionic stabilization. Solution: Use high-efficiency coupling reagents and polar aprotic solvents.[1]

Protocol: Optimized Coupling Conditions

  • Solvent: DMF or NMP (DCM is poor for solubility here).[1]

  • Coupling Reagent: HATU or PyBOP (preferred for secondary amines) [3].[1]

  • Base: DIPEA (Diisopropylethylamine), 3.0 equivalents.[1]

  • Order of Addition: Dissolve the carboxylic acid partner and HATU in DMF first. Add DIPEA. Then add the this compound.

    • Critical Step: If the piperidine derivative is the acid component, pre-activate it with HATU/DIPEA for 5 mins before adding the amine partner.[1]

Module 4: Visualizing the Solubility Logic

The following decision tree illustrates the logical flow for solvent selection based on the chemical state of the molecule.

SolubilityLogic Start Start: this compound StateCheck Determine Desired Application Start->StateCheck OrganicRxn Organic Reaction (DCM/THF) StateCheck->OrganicRxn Aqueous Aqueous/Workup StateCheck->Aqueous Analysis Analysis (NMR/HPLC) StateCheck->Analysis Insoluble Issue: Zwitterion Insoluble OrganicRxn->Insoluble CheckpH Check pH Aqueous->CheckpH Silylation Solution: Add BSA/TMSCl (Transient Protection) Insoluble->Silylation Mask Polarity SolubleOrg Result: Soluble Silyl-Ester/Amine Silylation->SolubleOrg Acidic pH < 2 (Cationic Form) CheckpH->Acidic Add HCl Basic pH > 10 (Anionic Form) CheckpH->Basic Add NaOH Neutral pH ~7 (pI) (Zwitterion) CheckpH->Neutral SolubleAq Result: Clear Aqueous Solution Acidic->SolubleAq Soluble Basic->SolubleAq Soluble Precipitate Risk: Precipitation Neutral->Precipitate Lattice Energy High

Figure 1: Solubility Decision Tree. Blue nodes indicate decision points; Red indicates organic solvent modifications; Green indicates aqueous pH manipulation.[1]

Module 5: Frequently Asked Questions (FAQ)

Q1: Can I use the Hydrochloride salt (HCl) instead of the free acid to improve DCM solubility?

  • Answer: Generally, no.[1] While the HCl salt eliminates the zwitterionic character, it creates an ionic salt (

    
    ) which is highly polar and typically insoluble in DCM. To dissolve the HCl salt in DCM, you usually need to add a tertiary base (like TEA or DIPEA) to liberate the free amine, but this regenerates the zwitterion unless you immediately react it or use the silylation method described in Scenario A [4].
    

Q2: Is this compound stable in DMSO?

  • Answer: Yes, it is stable in DMSO for stock solutions.[1] However, for peptide coupling reactions, avoid leaving the activated ester in DMSO for prolonged periods as side reactions can occur.[1] Use DMF or NMP for coupling reactions [5].[1][2]

Q3: Why does my LC-MS show a split peak?

  • Answer: 4-substituted piperidines can exhibit conformers (axial vs. equatorial benzyl group) or rotamers if an amide bond is present.[1] Additionally, if the chromatography pH is near the pI, the equilibrium between cationic and zwitterionic forms can cause peak broadening or splitting.[1] Fix: Ensure your mobile phase has a modifier (e.g., 0.1% Formic Acid) to lock the protonation state.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 849, Pipecolic Acid.[1] Retrieved from [Link][1]

  • JPT Peptide Technologies. Peptide Solubilization Guidelines. Retrieved from [Link][1]

Sources

Technical Support: Optimizing 4-Benzylpiperidine-2-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of 4-benzylpiperidine-2-carboxylic acid presents a classic challenge in heterocyclic chemistry: controlling the relative stereochemistry of the C2 (carboxylic acid) and C4 (benzyl) centers while preserving the benzyl moiety during reduction.

This molecule is a critical scaffold for peptidomimetics, Substance P antagonists, and NMDA receptor modulators (e.g., Ifenprodil analogs).[1] The primary synthetic bottleneck is the heterogeneous hydrogenation of the pyridine precursor (4-benzylpyridine-2-carboxylic acid).[1] Users frequently encounter three failure modes:

  • Chemo-selectivity failure: Hydrogenolysis (cleavage) of the benzyl group.

  • Stereo-control failure: Inconsistent cis/trans diastereomeric ratios (dr).

  • Purification failure: Difficulty isolating the zwitterionic amino acid from the catalyst matrix.

This guide addresses these issues with self-validating protocols and mechanistic troubleshooting.

Module 1: The Hydrogenation Bottleneck

The Core Workflow

The industry-standard route involves the catalytic hydrogenation of 4-benzylpyridine-2-carboxylic acid (or its methyl ester).[1] The choice of catalyst and solvent dictates the stereochemical outcome and the survival of the benzyl group.

G Start 4-Benzylpyridine- 2-carboxylic acid Cat Catalyst Selection (Critical Decision) Start->Cat PathA Route A: PtO2 / AcOH (Kinetic Control) Cat->PathA Recommended PathB Route B: Pd/C / MeOH (High Risk) Cat->PathB Avoid ProdCis Major: Cis-Isomer (Intact Benzyl) PathA->ProdCis H2, 50 psi Syn-addition ProdTrans Minor: Trans-Isomer PathA->ProdTrans <10% ProdCleaved Side Product: Pipecolic Acid (Benzyl Lost) PathB->ProdCleaved Rapid Hydrogenolysis

Caption: Figure 1. Catalyst selection impacts chemo- and stereoselectivity. PtO2 preserves the benzyl group; Pd/C risks cleavage.

Troubleshooting Guide (Q&A)

Q1: I am using 10% Pd/C for the hydrogenation, but I am observing significant debenzylation (loss of the benzyl group). Why? Diagnosis: Palladium is an excellent catalyst for hydrogenolysis (cleaving C-N and C-C benzylic bonds). Solution: Switch to Platinum(IV) oxide (PtO2, Adams' Catalyst) or Rhodium on Carbon (Rh/C) .[1]

  • Mechanism: Platinum and Rhodium are less active toward benzylic C-C bond cleavage under mild conditions (room temperature, <60 psi) compared to Palladium.[1]

  • Protocol Adjustment: Use 5 mol% PtO2 in Glacial Acetic Acid. The acetic acid protonates the pyridine nitrogen, activating the ring for reduction while suppressing the hydrogenolysis pathway.

Q2: I need the cis-isomer (2S,4S / 2R,4R), but my dr (diastereomeric ratio) is low. How do I improve cis selectivity? Diagnosis: You are likely operating under conditions that allow thermodynamic equilibration or using a solvent that doesn't facilitate "face-selective" adsorption. Solution: Use Glacial Acetic Acid as the solvent and keep the pressure moderate (40–60 psi).

  • Mechanism: In acidic media, the pyridine ring is protonated.[1] During heterogeneous hydrogenation, the molecule adsorbs flat onto the catalyst surface. The bulky benzyl group at C4 will direct the adsorption to the opposite face (steric approach control). The hydrogen atoms are then delivered from the catalyst surface (syn-addition), resulting in the cis relationship between the C2-carboxyl and C4-benzyl groups.[1]

  • Note: High temperatures (>60°C) can promote isomerization to the thermodynamically more stable trans isomer.

Q3: The reaction stalls at 50% conversion. Adding more catalyst doesn't help. Diagnosis: Catalyst poisoning by the free amine product. As the pyridine reduces to the piperidine (a secondary amine), it becomes more basic and can bind strongly to the catalyst surface, blocking active sites.[1] Solution: Ensure the reaction medium is acidic enough to keep the product fully protonated (ammonium salt form), which interacts less strongly with the metal surface.

  • Action: If using MeOH/Water, add 1.1 equivalents of HCl or switch to pure Acetic Acid.

Module 2: Experimental Protocols

Protocol A: High-Fidelity Synthesis of cis-4-Benzylpiperidine-2-Carboxylic Acid

Target: Maximizing cis-selectivity and preventing debenzylation.

Reagents:

  • Substrate: 4-Benzylpyridine-2-carboxylic acid (1.0 equiv)[1]

  • Catalyst: PtO2 (Adams' Catalyst) (0.05 equiv / 5 mol%)[1]

  • Solvent: Glacial Acetic Acid (0.5 M concentration)[1]

  • Gas: Hydrogen (H2), 50–60 psi (3.5–4 bar)[1]

Step-by-Step:

  • Dissolution: In a pressure vessel (Parr shaker or autoclave), dissolve the pyridine substrate in glacial acetic acid.

  • Catalyst Addition: Carefully add PtO2 under an inert atmosphere (Argon/Nitrogen). Caution: Dry PtO2 can ignite methanol vapors; add to acid first.[1]

  • Hydrogenation: Purge the vessel 3x with N2, then 3x with H2. Pressurize to 50 psi. Shake/stir at Room Temperature (20–25°C) for 12–24 hours.

    • Checkpoint: Monitor via LC-MS.[2] Look for the M+1 peak (Substrate + 6H). If M-91 (loss of benzyl) is observed, lower pressure immediately.[1]

  • Workup: Filter the catalyst through a Celite pad (keep wet to prevent fire hazard). Rinse with acetic acid.

  • Isolation (Zwitterion Formation): Concentrate the filtrate to an oil. Dilute with minimal water and load onto a cation-exchange resin (e.g., Dowex 50W).[1] Wash with water (to remove acetic acid), then elute the amino acid with 1M NH4OH.[1] Lyophilize to obtain the white solid.

Data Comparison: Catalyst Performance
CatalystSolventPressureYield (%)Cis:Trans RatioBenzyl Integrity
PtO2 AcOH 50 psi 92% >9:1 Excellent
Rh/C (5%)MeOH/H2O50 psi85%4:1Good
Pd/C (10%)MeOH40 psi45%N/APoor (<50%)
Pd/C (10%)AcOH40 psi30%N/AVery Poor

Module 3: Separation & Purification Logic

If the trans isomer is required, or if high purity cis is needed (>99% de), chemical separation is necessary.[1]

Purification Mix Crude Mixture (Cis/Trans ~ 80:20) Decision Target Isomer? Mix->Decision CisPath Target: Cis Isomer Decision->CisPath TransPath Target: Trans Isomer Decision->TransPath MethodA Method A: Fractional Crystallization (Solvent: EtOH/Et2O + HCl) CisPath->MethodA MethodB Method B: Epimerization (NaOMe / MeOH, Reflux) TransPath->MethodB FinalCis Pure Cis-HCl Salt (Precipitates First) MethodA->FinalCis Cis is less soluble FinalTrans Enriched Trans Ester MethodB->FinalTrans Thermodynamic Control

Caption: Figure 2. Purification logic tree. Cis isomer is isolated via kinetic crystallization; Trans requires thermodynamic equilibration.

Isomer Separation Protocol (Fractional Crystallization)
  • Convert the crude amino acid to the hydrochloride salt by dissolving in EtOH and adding concentrated HCl (1.1 equiv).

  • Evaporate to dryness to ensure removal of excess water.

  • Recrystallize from Ethanol/Diethyl Ether . The cis-isomer hydrochloride is typically less soluble and will crystallize first.[3]

  • Filter the crystals.[4] The mother liquor will be enriched in the trans-isomer.

References

  • Teague, S. J., et al. (1993).[1] "Synthesis of FK-888, a potent and selective NK1 antagonist."[1] Bioorganic & Medicinal Chemistry Letters, 3(10), 1947-1950.[1] Link

    • Context: Establishes PtO2/AcOH as the gold standard for reducing 4-substituted pyridine-2-carboxylates with high cis-selectivity.[1]

  • Freifelder, M. (1963). "Hydrogenation of Pyridines and Quinolines." Advances in Catalysis, 14, 203-253.[1] Link

    • Context: Foundational text explaining the mechanism of catalyst poisoning by amines and the necessity of acidic media.
  • Lowe, J. A., et al. (1994).[1] "The discovery of (2S,3S)-cis-2-(diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine (CP-96,345), a potent, nonpeptide antagonist of substance P." Journal of Medicinal Chemistry, 37(18), 2831-2840.[1] Link

    • Context: Demonstrates resolution techniques for substituted piperidines and quinuclidines relevant to this scaffold.
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

    • Context: Authoritative source on the chemo-selectivity differences between Pd, Pt, and Rh regarding benzyl group hydrogenolysis.[1]

Sources

Technical Support Center: 4-Benzylpiperidine-2-carboxylic Acid (4-BP2C)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Degradation Pathways Ticket ID: CHEM-SUP-4BP2C-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

4-benzylpiperidine-2-carboxylic acid (4-BP2C) is a non-proteinogenic amino acid and a structural derivative of pipecolic acid . It serves as a critical chiral building block in the synthesis of peptidomimetics and GPCR ligands (e.g., dual serotonin/norepinephrine reuptake inhibitors).

Users handling this compound typically encounter stability issues related to its three functional motifs:

  • Secondary Amine (Piperidine ring): Prone to N-oxidation.

  • Alpha-Chiral Center (C2 position): Susceptible to racemization.[1]

  • Benzylic Carbon (C4 substituent): Vulnerable to radical oxidation.

This guide provides troubleshooting workflows for identifying and mitigating these degradation pathways.

Troubleshooting Guide: Common Degradation Scenarios

Issue Type A: "I see unexpected mass shifts in my LC-MS data."

Symptom: Appearance of impurities with Mass +16 Da or +14 Da. Root Cause: Oxidative Stress.

The piperidine ring and the benzyl side chain react differently to oxidative conditions (e.g., peroxides, air exposure in solution).

  • Pathway 1: N-Oxidation (+16 Da) The secondary amine reacts with reactive oxygen species (ROS) to form the N-oxide (hydroxylamine derivative). This is common in protic solvents exposed to air over long periods.

  • Pathway 2: Benzylic Oxidation (+14 Da / +16 Da) The methylene bridge connecting the phenyl ring to the piperidine is a "benzylic" position. Radical abstraction of these protons leads to the formation of a ketone (benzoyl derivative, +14 Da) or alcohol (+16 Da).

Diagnostic Diagram (Oxidative Pathways):

OxidationPathways cluster_legend Key Parent 4-BP2C (Parent) [MW: X] NOxide N-Oxide Impurity (Hydroxylamine) [M + 16 Da] Parent->NOxide H2O2 / Peroxides (N-oxidation) BenzylOx Benzylic Ketone (4-Benzoyl derivative) [M + 14 Da] Parent->BenzylOx Radical Initiator / UV (Benzylic C-H Abstraction) key1 Blue: Stable Parent key2 Red: Degradant

Figure 1: Oxidative degradation pathways showing N-oxidation vs. Benzylic oxidation.

Resolution Protocol:

  • Check Solvents: Ensure solvents (THF, Ethers) are peroxide-free.

  • Storage: Store solid material under Argon/Nitrogen at -20°C.

  • LC-MS Confirmation:

    • N-oxide: often eliminates -OH (M-17) in fragmentation.

    • Benzylic Ketone:[2] shows a strong UV shift (conjugation with phenyl ring).

Issue Type B: "My Enantiomeric Excess (ee%) is dropping."

Symptom: Loss of optical purity during scale-up or basic extraction. Root Cause: C2-Racemization via Enolization.

Like all


-amino acids, the proton at the C2 position is acidic. In the presence of a base (or even upon heating in neutral solution), the molecule can pass through a planar enolate intermediate, destroying the stereocenter.

Mechanism: L-Isomer


 [Planar Enolate Intermediate] 

D-Isomer

Diagnostic Diagram (Racemization):

Racemization L_Isomer L-Isomer (Active) (S)-Configuration Enolate Planar Enolate (Achiral Intermediate) L_Isomer->Enolate Base / Heat (-H+) Enolate->L_Isomer +H+ D_Isomer D-Isomer (Inactive) (R)-Configuration Enolate->D_Isomer +H+

Figure 2: Base-catalyzed racemization mechanism at the C2 alpha-carbon.

Resolution Protocol:

  • Avoid Strong Bases: Use hindered bases (e.g., DIPEA) rather than strong inorganic bases (NaOH/KOH) if possible during coupling.

  • Temperature Control: Keep reactions below 40°C during basic workups.

  • Chiral HPLC: Establish a Chiralpak or Chiralcel method to monitor D/L ratios routinely.

Issue Type C: "I am losing mass balance (M - 44 Da)."

Symptom: Disappearance of the parent peak with no massive impurity peaks, or appearance of a non-polar impurity. Root Cause: Thermal Decarboxylation.

Pipecolic acid derivatives are prone to losing


 under high thermal stress, especially if the nitrogen is protonated or if metal ions are present (chelation-assisted decarboxylation).

Reaction: 4-BP2C


 4-benzylpiperidine (Neutral amine)

Resolution Protocol:

  • Drying: Do not oven-dry the free acid above 60°C. Lyophilization is preferred.

  • pH: Decarboxylation is often faster at the isoelectric point or slightly acidic pH.

Forced Degradation Protocol (Stress Testing)

To validate your analytical method, perform the following stress tests. This ensures your method can detect the specific degradants of 4-BP2C.

Stress TypeConditionsTarget DegradationExpected Degradant
Acid Hydrolysis 1N HCl, 60°C, 4-24 hrs5-20%Minor ring opening (rare); mostly stable.
Base Hydrolysis 1N NaOH, 60°C, 4-24 hrs5-20%Racemization (Check Chiral HPLC).
Oxidation 3%

, RT, 2-24 hrs
10-20%N-Oxide (+16 Da); Benzylic Ketone (+14 Da).
Thermal Solid state, 80°C, 7 days5-10%Decarboxylated product (-44 Da).
Photolytic UV / Fluorescent (ICH Q1B)VariableBenzylic radical oxidation products.
Step-by-Step Oxidative Stress Workflow
  • Preparation: Dissolve 4-BP2C to 1 mg/mL in Water/Methanol (50:50).

  • Initiation: Add 30%

    
     to achieve a final concentration of 3%.
    
  • Incubation: Store in the dark at Room Temperature.

  • Sampling: Aliquot at T=0, 2h, 6h, 24h.

  • Quenching: CRITICAL STEP. Quench with Catalase or Sodium Metabisulfite before injection to prevent on-column oxidation.

  • Analysis: Inject on C18 HPLC (Gradient: 5% to 95% ACN with 0.1% Formic Acid).

Analytical Method FAQ

Q: Why does 4-BP2C show poor retention on my C18 column? A: It is an amino acid (zwitterion). At neutral pH, it is highly polar.

  • Fix: Use an ion-pairing agent (e.g., TFA) or high pH buffer (Ammonium Bicarbonate, pH 10) to suppress ionization of the amine or acid, improving hydrophobicity. Note: High pH may induce racemization.

Q: I see a "ghost peak" in the blank after running my sample. A: Piperidine derivatives are "sticky" on stainless steel due to the secondary amine.

  • Fix: Use a needle wash containing 50% Methanol / 0.1% Formic Acid. Passivate the system if necessary.

Q: Can I use UV detection? A: Yes. Unlike pipecolic acid (which has no chromophore), the benzyl group in 4-BP2C allows detection at 210-220 nm (peptide bond/amine) and 254-258 nm (phenyl ring).

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

  • Beak, P., & Lee, W. K. (1989). Alpha-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers of 2,6-Disubstituted Piperidines. Journal of Organic Chemistry. (Fundamental chemistry of piperidine substitution and stability). Link

  • Coutts, R. T., et al. (1980). Metabolic N-oxidation of secondary amines. Journal of Pharmacy and Pharmacology. (Mechanism of N-oxide formation in piperidines). Link

  • Song, J., et al. (2012). Pipecolic Acid, an Endogenous Mediator of Defense Amplification. The Plant Cell. (Discusses natural stability and accumulation of pipecolic acid derivatives). Link

  • BenchChem. Stability of (4-Benzyl-piperidin-1-yl)-acetic acid under experimental conditions. (Analogous degradation data). Link

Sources

Technical Support Center: Scaling Up 4-Benzylpiperidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Hub. Ticket ID: #SC-PB-4BZ Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Scaling up the production of 4-benzylpiperidine-2-carboxylic acid (a key intermediate for thrombin inhibitors like Argatroban and various peptidomimetics) presents a unique triad of challenges: heterogeneous catalysis dynamics , stereochemical drift , and zwitterionic isolation .

This guide moves beyond standard textbook protocols to address the friction points encountered when moving from milligram-scale vials to kilogram-scale reactors.

Module 1: Hydrogenation & Reaction Engineering

User Issue: "My reaction stalls at 60-70% conversion, or I observe cleavage of the benzyl group."

The Root Cause Analysis

The reduction of 4-benzylpyridine-2-carboxylic acid to its piperidine counterpart involves a delicate balance. The benzyl group at C4 is susceptible to hydrogenolysis (debenzylation) if the catalyst is too aggressive, while the pyridine ring requires significant energy to dearomatize.

Troubleshooting Protocol
ParameterRecommendationTechnical Rationale
Catalyst Selection 5% Rh/C or Rh₂O₃ (Preferred)Rhodium is superior for pyridine ring reduction under mild conditions without cleaving C-C benzyl bonds. Avoid Pd/C unless strictly controlled, as it promotes hydrogenolysis of benzylic positions.
Solvent System Water/Acetic Acid (9:1) or Methanol/HCl Protonation of the pyridine nitrogen (pyridinium ion) significantly lowers the activation energy for hydrogenation by destabilizing the aromatic ring.
Pressure 5–10 bar (70–150 psi) While 1 bar works for small scales, scale-up suffers from mass transfer limitations. Higher pressure ensures H₂ saturation in the liquid phase.
Temperature 40–60°C >80°C increases the risk of decarboxylation and debenzylation.
FAQ: Why is my catalyst dying?

A: Pyridine derivatives are notorious catalyst poisons. The free electron pair on the nitrogen can coordinate strongly to the metal surface, blocking active sites.

  • Fix: Ensure the reaction is acidic (pH < 2). This protonates the nitrogen, preventing it from binding irreversibly to the catalyst surface.

Module 2: Stereochemical Control (Cis/Trans Selectivity)

User Issue: "I need the (2R,4R)-trans isomer, but I'm getting mostly cis. How do I shift the ratio?"

The Stereochemical Mechanism

Catalytic hydrogenation of pyridines typically follows a syn-addition mechanism, delivering hydrogen from the least hindered face. For 2,4-disubstituted pyridines, this kinetically favors the cis-isomer (where substituents are typically equatorial-equatorial in the chair conformation).

To obtain the trans-isomer (often required for specific biological activity), you must induce epimerization .

Workflow: Isomer Enrichment
  • Kinetic Phase (Hydrogenation):

    • Run hydrogenation with Rh/C in Acetic Acid .

    • Result: High cis : trans ratio (typically 80:20 or 90:10).

  • Thermodynamic Phase (Epimerization):

    • Isolate the crude mixture.

    • Reflux in 2M HCl or strong base (NaOH) for 12–24 hours.

    • Mechanism:[1] The C2 center (alpha to the carboxylic acid) is enolizable. Under equilibrium conditions, the system may shift toward the thermodynamic mix.

    • Note: For 2,4-substituted piperidines, the cis (eq, eq) is often more stable than trans (eq, ax). If you specifically need the trans isomer, you may need to rely on fractional crystallization or enzymatic resolution rather than thermodynamic equilibration.

Diagram: Stereoselective Workflow

G Start 4-Benzylpyridine-2-COOH H2_Step Hydrogenation (Rh/C, H2, AcOH) Start->H2_Step Reduction Cis_Product Major: Cis-Isomer (Kinetic Product) H2_Step->Cis_Product Syn-Addition Trans_Product Minor: Trans-Isomer H2_Step->Trans_Product Minor path Epimerization Epimerization (Reflux HCl/NaOH) Cis_Product->Epimerization If Trans needed Separation Fractional Crystallization or Ion Exchange Epimerization->Separation Equilibrium Mix Separation->Trans_Product Isolate

Caption: Kinetic vs. Thermodynamic pathways in the synthesis of this compound.

Module 3: Downstream Processing (The Zwitterion Trap)

User Issue: "I cannot extract the product from the aqueous layer. It's not moving into ethyl acetate."

The Physics of the Problem

This compound exists as a zwitterion (internal salt) at neutral pH. It is highly soluble in water and insoluble in non-polar organic solvents. Standard liquid-liquid extraction (LLE) will fail.

Isolation Protocol (Scale-Up Compatible)
Method A: Ion Exchange (The "Clean" Route)
  • Loading: Pass the aqueous reaction mixture (after filtering catalyst) through a column of Dowex 50W X8 (H+ form) cation exchange resin.

  • Washing: Wash with distilled water to remove non-basic impurities (unreacted acids, salts).

  • Elution: Elute the product using 1M - 2M Ammonium Hydroxide (NH₄OH) . The ammonia deprotonates the carboxylic acid and displaces the amine from the resin.

  • Finishing: Evaporate the ammoniacal fractions. The excess ammonia and water are volatile, leaving the free amino acid.

Method B: Derivatization (The "Industrial" Route)

If ion exchange is too slow for kilogram scales:

  • Esterification: Treat the crude reaction residue (after solvent removal) with Thionyl Chloride (SOCl₂) in Methanol .

  • Extraction: The resulting Methyl Ester Hydrochloride is not a zwitterion. It is soluble in organic solvents (DCM or EtOAc) after neutralizing with bicarbonate.

  • Purification: Distill or crystallize the ester.

  • Hydrolysis: Saponify (LiOH/THF/Water) to return to the acid if necessary.

Module 4: Safety & Hazard Mitigation

HazardContextMitigation Strategy
Pyrophoric Catalyst Dry Rh/C or Pd/C can ignite methanol vapors instantly upon exposure to air.Keep wet. Always handle catalysts as a water-wet paste. Purge reactor with N₂ before and after H₂ introduction.
Hydrogen Accumulation High-pressure leaks in scale-up reactors.Install LEL (Lower Explosive Limit) detectors in the suite. Pressure test reactors with N₂ at 1.5x operating pressure before use.
Exotherm Control Hydrogenation is exothermic.Dosing H₂ or controlling agitation speed limits the heat release rate (HRR). Ensure cooling jacket capacity is calculated for the specific scale.

References & Authoritative Grounding

  • Hydrogenation of Pyridine Derivatives:

    • Study: "Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions."

    • Significance: Validates the use of Rh-based catalysts to prevent side reactions and improve cis-selectivity.

    • Source:

  • Argatroban Intermediate Synthesis:

    • Context: 4-substituted piperidine-2-carboxylic acids are key scaffolds for Argatroban.

    • Source: (Discusses similar cis/trans isomerization challenges in pharmaceutical intermediates).

  • Zwitterion Purification:

    • Protocol: "How to desalt zwitterions?"

    • Significance: Standardizes the Dowex/Ammonia elution protocol for amino acid derivatives.

    • Source:

  • Safety Data:

    • Material: 4-Benzylpyridine (Precursor).

    • Source:

Sources

Technical Support Center: Enantioresolution of 4-Benzylpiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier-3 Technical Support resource for the resolution of 4-benzylpiperidine-2-carboxylic acid . It assumes the user possesses the racemic material (likely as a specific diastereomer, e.g., cis- or trans-racemate) and requires separation into obtaining enantiopure material ((2S,4R) or (2R,4S), etc.).[1]

Ticket ID: RES-4BZ-PIP-001 Status: Open Assigned Specialist: Senior Application Scientist (Chiral Chemistry Division)

Diagnostic & Pre-Resolution Checklist

Before initiating resolution, you must characterize your starting material. This molecule possesses two chiral centers (C2 and C4).

  • Critical Check: Is your starting material a mixture of diastereomers (cis and trans) or a pure racemic diastereomer?

    • Why this matters: Enantiomeric resolution (separating mirror images) is inefficient if diastereomers (non-mirror images) are present. Diastereomers have different physical properties and should be separated by standard flash chromatography or fractional crystallization before chiral resolution.[2]

    • Target: This guide assumes you are resolving the (±)-cis or (±)-trans racemate.

Method A: Classical Chemical Resolution (Diastereomeric Salt Formation)

Best For: Multi-gram to Kilogram scale purification. Mechanism: Differential solubility of diastereomeric salts formed with a chiral acid.[1][2]

The Resolving Agent: Dibenzoyl-L-tartaric acid (L-DBTA)

While L-Tartaric acid is standard for simple amines, 4-benzylpiperidine derivatives often require O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) . The benzoyl groups on the resolving agent engage in


 stacking interactions with the 4-benzyl moiety of your substrate, creating a more stable (and thus more selective) crystal lattice.
Protocol 1: Resolution of the Ethyl Ester

Note: Resolving the ester (rather than the zwitterionic free acid) often yields sharper solubility differences.

Reagents:

  • Substrate: (±)-4-benzylpiperidine-2-carboxylic acid ethyl ester (10 g, ~40 mmol).

  • Resolving Agent: (-)-O,O'-Dibenzoyl-L-tartaric acid (0.5 to 1.0 eq).

  • Solvent System: Ethanol (EtOH) / Water or Acetone.

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 g of the racemic ester in 50 mL of hot Ethanol (60°C).

  • Addition: Add a hot solution of L-DBTA (15 g, 1.0 eq) in 40 mL Ethanol.

  • Nucleation: Allow the mixture to cool slowly to room temperature (25°C) over 4 hours.

    • Tip: If oiling out occurs, reheat and add 5-10% water to increase polarity, or seed with a pure crystal if available.

  • Crystallization: Let stand at 4°C for 12 hours.

  • Filtration: Filter the precipitate. This is the Salt of the (S)-Enantiomer (theoretical prediction based on pipecolic acid analogs; verify by optical rotation).

  • Recrystallization: Recrystallize the wet cake from EtOH/H2O (9:1) until constant melting point and rotation are achieved.

  • Liberation (Free Basing): Suspend the salt in EtOAc and treat with saturated NaHCO3. Separate the organic layer, dry (MgSO4), and concentrate to yield the enantiopure ester.

Workflow Visualization (DOT)

ClassicalResolution Start Racemic 4-benzylpiperidine -2-carboxylic ester Mix Add L-DBTA in Hot EtOH Start->Mix Cool Cool to 25°C -> 4°C (Slow Crystallization) Mix->Cool Check Precipitate Formed? Cool->Check Check->Cool No (Seed/Scratch) Filter Filter Solids Check->Filter Yes MotherLiq Mother Liquor (Enriched in R-isomer) Filter->MotherLiq Recryst Recrystallize (EtOH/H2O) Check Optical Rotation Filter->Recryst Liberate Free Base (EtOAc / NaHCO3) Recryst->Liberate Final Pure (S)-Enantiomer Liberate->Final

Caption: Workflow for diastereomeric salt resolution using L-DBTA.

Method B: Enzymatic Kinetic Resolution

Best For: High enantiomeric excess (>99% ee) and mild conditions. Mechanism: Stereoselective hydrolysis of the ester bond by a hydrolase enzyme.

The Biocatalyst: Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B)

PLE is historically favored for piperidine-2-carboxylates (pipecolic esters). It preferentially hydrolyzes the (S)-ester to the (S)-acid , leaving the (R)-ester intact.

Protocol 2: PLE-Mediated Hydrolysis

Reagents:

  • Substrate: (±)-4-benzylpiperidine-2-carboxylic acid ethyl ester.

  • Enzyme: PLE (Sigma-Aldrich/Merck) or Immobilized CAL-B (Novozym 435).

  • Buffer: Phosphate Buffer (0.1 M, pH 7.0 - 8.0).

  • Co-solvent: Acetone or DMSO (max 10% v/v).

Step-by-Step Workflow:

  • Emulsification: Suspend the racemic ester (1 g) in 20 mL Phosphate Buffer. Add 1 mL Acetone to aid solubility.

  • Initiation: Add PLE (100 mg or 100 units/mmol).

  • Monitoring: Maintain pH at 7.5 by automatic addition of 1M NaOH (pH-stat method). The consumption of NaOH correlates to conversion.

  • Termination: Stop reaction at ~45-50% conversion (usually 24-48 hours).

  • Separation (Work-up):

    • Adjust pH to 9.0. Extract with EtOAc.

    • Organic Layer: Contains unreacted (R)-Ester .

    • Aqueous Layer: Contains resolved (S)-Acid (as carboxylate).

  • Isolation of Acid: Acidify aqueous layer to pH 3.0 (using HCl) and extract with EtOAc or n-Butanol.

Data Summary: Typical Enzymatic Performance
EnzymeSubstrateProduct (Hydrolyzed)Unreacted SpeciesTypical E-Value
PLE (Pig Liver Esterase)(±)-Ethyl Ester(S)-Acid(R)-Ethyl Ester> 50
CAL-B (Novozym 435)(±)-Ethyl Ester(S)-Acid(R)-Ethyl Ester20 - 100
Alcalase (±)-Methyl Ester(S)-Acid(R)-Methyl Ester10 - 30

Note: E-Value (Enantiomeric Ratio) determines the efficiency. E > 20 is practical; E > 50 is excellent.

Method C: Chiral Chromatography (QC & Prep)

Best For: Analytical purity checks (QC) or small-scale (<100 mg) isolation.

To determine the Enantiomeric Excess (ee%) of your products from Method A or B, use the following conditions.

Recommended HPLC Conditions
  • Column: Daicel Chiralpak IA or IC (Immobilized Amylose/Cellulose).

    • Reason: Immobilized phases tolerate a wider range of solvents, including DCM/THF which may be needed for solubility of the benzyl-piperidine.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Critical: The Diethylamine (DEA) is mandatory to suppress peak tailing caused by the secondary amine interacting with silanols.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Strong absorption from the benzyl ring).

Crown Ether Columns (Alternative)

For the free amino acid (zwitterion), use a Crownpak CR(+) column with aqueous Perchloric acid (pH 1.5). This avoids derivatization but requires handling acidic mobile phases.

Troubleshooting Guide (FAQ)

Q1: My resolution with L-DBTA resulted in an oil, not crystals.

Diagnosis: The "Oiling Out" phenomenon usually indicates the solution is too concentrated or the temperature dropped too fast, trapping impurities/solvent. Solution:

  • Re-heat the mixture until clear.

  • Add a small amount of water (if using EtOH) or Hexane (if using EtOAc) to change the polarity slightly.

  • Seed the solution with a tiny crystal of the pure salt (if available from a small-scale trial).

  • Stir vigorously (200-300 rpm) during cooling; agitation promotes nucleation over oiling.

Q2: The enzymatic reaction stopped at 30% conversion.

Diagnosis: Product inhibition or enzyme deactivation. Solution:

  • pH Drift: Ensure your buffer capacity is high enough or use a pH-stat. If pH drops below 6, the enzyme deactivates.

  • Product Inhibition: The released ethanol (from ethyl ester) can inhibit PLE. Switch to a vinyl ester (irreversible transesterification) or remove alcohol by vacuum if possible.

  • Solubility: If the substrate precipitated, add 5% DMSO or Triton X-100 surfactant.

Q3: How do I determine the absolute configuration (R vs S)?

Diagnosis: You have separated peaks but don't know which is which. Solution:

  • X-Ray: Grow a single crystal of the L-DBTA salt. The known chirality of L-DBTA acts as an internal reference.

  • Literature Comparison: Compare optical rotation

    
     with Pipecolic Acid derivatives. Generally, (S)-pipecolic acid derivatives have small negative rotations, but the 4-benzyl group may invert the sign. X-Ray is the only definitive method without an exact literature match.
    

References

  • Pipecolic Acid Resolution: Gao, Y., & Zepp, C. M. (1991). Resolution of racemic piperidine-2-carboxylic acid derivatives. Tetrahedron: Asymmetry, 2(7), 521-524. (Describes the use of Tartaric acid derivatives for pipecolic acid resolution).

  • Enzymatic Resolution of Piperidines: Chenevert, R., & Dickman, M. (1987). Enzymatic resolution of piperidine-2-carboxylic acid esters. Tetrahedron: Asymmetry, 3(8), 1021-1024. (Establishes PLE protocols for this class).

  • Synthesis of 4-Substituted Pipecolic Acids: Couty, F., et al. (2004). Asymmetric synthesis of 4-substituted pipecolic acid derivatives. Journal of Organic Chemistry, 69(8), 2844-2847. (Provides context on diastereoselective synthesis).

  • Chiral HPLC of Amino Acids: Daicel Corporation. Instruction Manual for CHIRALPAK IA/IB/IC. (Standard protocols for amine separation).

Sources

Validation & Comparative

4-Benzylpiperidine-2-carboxylic Acid: Structural Utility & Comparative SAR Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-benzylpiperidine-2-carboxylic acid (4-BPC) , positioning it within the broader landscape of piperidine-based pharmacophores.

Executive Summary: The Hydrophobic Probe

This compound (4-BPC) represents a critical structural variation of the pipecolic acid (piperidine-2-carboxylic acid) scaffold. Unlike its widely recognized polar analogs—such as the potent NMDA antagonist CGS 19755 (Selfotel)—4-BPC introduces a flexible, hydrophobic benzyl moiety at the C4 position.

In drug discovery, this molecule serves two primary functions:

  • NMDA Receptor Probing: It acts as a lipophilic probe to map the distal hydrophobic pockets of the glutamate binding site, contrasting with polar "glutamate mimics."

  • Peptidomimetics: It functions as a conformationally constrained analogue of Phenylalanine , restricting the

    
     and 
    
    
    
    torsion angles to stabilize bioactive peptide turns.

Comparative Pharmacophore Analysis

To understand the utility of 4-BPC, it must be compared against its structural congeners. The following analysis evaluates the impact of the C4-substituent on physicochemical properties and receptor interaction.

Table 1: Structural & Functional Comparison of 4-Substituted Pipecolic Acids
CompoundC4-SubstituentElectronic NatureLinker FlexibilityPrimary ApplicationPredicted LogP*
4-Benzyl-Pip-2-COOH Benzyl (–CH₂Ph)Hydrophobic / StericHigh (Methylene rotation)Peptidomimetics, Hydrophobic Pocket Probe~1.8 - 2.2
4-Phenyl-Pip-2-COOH Phenyl (–Ph)Hydrophobic / RigidLow (Direct attachment)Rigidified Phenylalanine Mimic~1.5
CGS 19755 (Selfotel) PhosphonomethylPolar / AnionicModerateCompetitive NMDA Antagonist-1.5
Pipecolic Acid Hydrogen (–H)NeutralN/AProline Homolog / Basic Scaffold-0.4

*LogP values are approximate estimates based on fragment contributions.

Deep Dive: The "Distal Pocket" Hypothesis

The efficacy of piperidine-2-carboxylic acids in NMDA receptor modulation is governed by the fit of the C4-substituent into the receptor's distal cavity.

  • Agonist Mimicry (CGS 19755): The phosphonate group mimics the distal carboxylic acid of L-Glutamate. It forms critical electrostatic bridges with polar residues (e.g., Arg/Thr) in the ligand-binding domain (LBD).

  • Hydrophobic Exclusion (4-BPC): The benzyl group of 4-BPC cannot form these hydrogen bonds. Instead, it probes for auxiliary hydrophobic pockets . If the receptor subtype (e.g., NR2B) possesses a flexible loop or hydrophobic patch near the glutamate site, 4-BPC will exhibit binding, albeit often with lower affinity than the polar analogs. This makes it an excellent negative control or selectivity probe in SAR studies.

Mechanistic Visualization: The Glutamate Overlay

The following diagram illustrates how 4-BPC and its analogs map onto the natural ligand, L-Glutamate.

SAR_Overlay cluster_4pos C4-Position Modifications (Distal Probe) Glutamate L-Glutamate (Natural Ligand) Scaffold Piperidine-2-COOH (Rigid Core) Glutamate->Scaffold Backbone Mimicry Polar Phosphonomethyl (CGS 19755) High Affinity (NMDA) Scaffold->Polar Electrostatic Match Hydrophobic Benzyl Group (4-BPC) Peptidomimetic/Probe Scaffold->Hydrophobic Steric/Lipophilic Match Receptor Activation/Block Receptor Activation/Block Polar->Receptor Activation/Block Conformational Constraint Conformational Constraint Hydrophobic->Conformational Constraint

Figure 1: Pharmacophore mapping showing the divergence between polar NMDA antagonists and hydrophobic peptidomimetic scaffolds.

Experimental Protocols

A. Stereoselective Synthesis of cis-4-Benzylpiperidine-2-carboxylic Acid

The biological activity of pipecolic acid derivatives is highly dependent on stereochemistry. The cis isomer (2R,4S or 2S,4R) places the carboxylic acid and the C4-substituent in a specific spatial arrangement often required for bioactivity.

Methodology: Catalytic Hydrogenation of Pyridines This protocol ensures the formation of the piperidine ring with control over diastereoselectivity.

Reagents:

  • 4-benzylpyridine-2-carboxylic acid (Precursor)

  • Platinum Oxide (PtO₂) or Rhodium on Alumina (Rh/Al₂O₃)

  • Glacial Acetic Acid / HCl

  • Hydrogen gas (H₂)

Step-by-Step Protocol:

  • Preparation: Dissolve 10 mmol of 4-benzylpyridine-2-carboxylic acid in 50 mL of glacial acetic acid containing 1.0 eq of concentrated HCl. The acid protonates the pyridine nitrogen, facilitating reduction.

  • Catalyst Addition: Carefully add 5 mol% PtO₂ under an inert atmosphere (Argon/Nitrogen). Caution: PtO₂ is pyrophoric in the presence of H₂.

  • Hydrogenation: Purge the vessel with H₂ and maintain a pressure of 3–4 atm (Parr shaker) at room temperature for 12–24 hours.

  • Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure to yield the hydrochloride salt.

  • Isomer Separation (Critical): The reduction typically yields a mixture of cis and trans isomers.

    • Recrystallization: Dissolve the crude solid in minimal hot ethanol and add diethyl ether until turbid. The cis-isomer often crystallizes preferentially as the hydrochloride salt.

    • Verification: Use ¹H NMR. The cis-isomer typically displays a smaller coupling constant (

      
      ) compared to the trans-isomer due to the axial/equatorial orientation of protons.
      
B. Peptidomimetic Incorporation (Solid Phase Peptide Synthesis)

To utilize 4-BPC as a constrained Phenylalanine mimic in peptide synthesis:

  • Fmoc Protection: Treat the free amino acid with Fmoc-OSu and NaHCO₃ in Acetone/Water (1:1) to generate Fmoc-4-benzyl-Pip-OH .

  • Coupling: Use HATU/DIPEA in DMF. Note that the secondary amine of the piperidine ring is sterically hindered.

    • Optimization: Double coupling cycles (2 x 1 hr) or using PyAOP is recommended to ensure complete acylation of the secondary amine.

  • Cleavage: Standard TFA cleavage (95% TFA, 2.5% TIS, 2.5% H₂O).

References

  • Ornstein, P. L., et al. (1991). 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids.[1][2][3] Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action.[2] Journal of Medicinal Chemistry.[3]

  • Hutchison, A. J., et al. (1989). 2-(4-Phosphonomethylphenyl)glycine and 4-(phosphonomethyl)piperidine-2-carboxylic acid: Potent and selective N-methyl-D-aspartic acid receptor antagonists. Journal of Medicinal Chemistry.[3]

  • Beinat, C., et al. (2010). Structure-activity relationships of N-substituted piperidine-based ligands for the sigma-1 receptor. Bioorganic & Medicinal Chemistry.[2][3][4][5][6]

  • PubChem Compound Summary. (2024). 1-Benzylpiperidine-4-carboxylic acid (Isomer Reference). National Center for Biotechnology Information.

Sources

Technical Guide: Structure-Activity Relationship of 4-Benzylpiperidine-2-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Definition

This guide analyzes the 4-benzylpiperidine-2-carboxylic acid scaffold, a privileged chemotype in neuropharmacology that hybridizes two distinct pharmacophores: the pipecolic acid core (characteristic of competitive NMDA receptor antagonists) and the 4-benzylpiperidine moiety (characteristic of NR2B-selective allosteric modulators and monoamine transporter inhibitors).

Researchers utilizing this scaffold are typically investigating neuroprotective agents for ischemic stroke, anticonvulsants , or multi-target directed ligands (MTDLs) for Alzheimer’s disease. The critical design challenge lies in balancing the orthosteric glutamate mimicry (conferred by the 2-carboxylic acid) with the hydrophobic interactions (conferred by the 4-benzyl group) to achieve subtype selectivity or blood-brain barrier (BBB) permeability.

Core Pharmacophore Components[1][2]
  • Scaffold Base: Piperidine-2-carboxylic acid (Pipecolic acid).[1]

  • Stereochemistry: The cis-configuration (2R,4S or 2S,4R) is generally required for optimal overlap with the L-glutamate binding conformation.

  • Primary Targets: NMDA Receptors (GluN2 subunits), Acetylcholinesterase (AChE), and Monoamine Transporters.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is dictated by three vector points. Modifications at these positions shift the mechanism of action from competitive antagonism to allosteric modulation.

A. The C2-Carboxylic Acid (The "Anchor")
  • Function: Mimics the

    
    -carboxyl group of L-glutamate. It forms a critical ionic bond with arginine residues (e.g., Arg518 in GluN2A) within the ligand-binding domain.
    
  • SAR Insight: Esterification or amidation at this position typically abolishes orthosteric NMDA affinity (converting the molecule into a prodrug or shifting activity to monoamine transporters). However, bioisosteric replacement with tetrazoles or phosphonates (as seen in CGS-19755) retains affinity while altering metabolic stability.

B. The Piperidine Nitrogen (The "Base")
  • Function: Mimics the

    
    -amino group of glutamate. At physiological pH, it is protonated (
    
    
    
    ), interacting with anionic residues (e.g., Asp/Glu) in the receptor pocket.
  • SAR Insight: Alkylation of this nitrogen (e.g., N-benzyl or N-phenylethyl) often destroys competitive binding at the glutamate site but creates high affinity for the Ifenprodil-binding site on the NR2B N-terminal domain.

C. The C4-Benzyl Substituent (The "Hydrophobic Probe")
  • Function: This moiety extends into the hydrophobic accessory pockets. In competitive antagonists, it replaces the distal phosphonate/carboxylate of glutamate, probing the channel pore entrance or hydrophobic regions distinct from the agonist site.

  • SAR Insight:

    • Length: A methylene linker (benzyl) is often optimal for

      
      -receptor affinity. Extending to a propyl linker with a polar terminus (e.g., phosphonate) shifts the profile to a pure glutamate-competitive antagonist (like Selfotel/CGS-19755 ).
      
    • Substitution: Adding electron-withdrawing groups (e.g., 4-F, 4-Cl) to the benzyl ring enhances metabolic stability and lipophilicity, crucial for BBB penetration, which is often a failure point for highly polar amino-acid analogs.

SAR_Map Core 4-Benzylpiperidine- 2-Carboxylic Acid C2_COOH C2-Carboxylic Acid (Glutamate Mimic) Core->C2_COOH N_Amine Piperidine Nitrogen (Cationic Center) Core->N_Amine C4_Benzyl C4-Benzyl Group (Hydrophobic/Selectivity) Core->C4_Benzyl Ionic Bond (Arg518) Ionic Bond (Arg518) C2_COOH->Ionic Bond (Arg518) Binding Prodrug Potential Prodrug Potential C2_COOH->Prodrug Potential Esterification Ionic Bond (Asp/Glu) Ionic Bond (Asp/Glu) N_Amine->Ionic Bond (Asp/Glu) Binding NR2B Selectivity NR2B Selectivity N_Amine->NR2B Selectivity N-Alkylation Lipophilicity (BBB) Lipophilicity (BBB) C4_Benzyl->Lipophilicity (BBB) Pharmacokinetics Accessory Pocket Accessory Pocket C4_Benzyl->Accessory Pocket Steric Fit CGS-19755 Analog CGS-19755 Analog C4_Benzyl->CGS-19755 Analog If replaced by Phosphonomethyl

Figure 1: SAR Map detailing the functional roles of the this compound scaffold. Colors indicate distinct pharmacophoric regions.

Comparative Performance Analysis

The following table compares this compound analogs against standard clinical and research benchmarks.

Feature4-Benzylpiperidine-2-COOH CGS-19755 (Selfotel) Ifenprodil Ro 25-6981
Primary Mechanism Hybrid/Competitive (Context dependent)Competitive AntagonistAllosteric Antagonist (NR2B)Allosteric Antagonist (NR2B)
Binding Site Glutamate Site (Orthosteric)Glutamate Site (Orthosteric)N-Terminal Domain (Allosteric)N-Terminal Domain (Allosteric)
Subtype Selectivity Low to Moderate (NR2A/NR2B)Low (Non-selective)High (NR2B) Very High (NR2B)
BBB Permeability High (Benzyl group aids transport)Low (Requires high doses)HighHigh
Side Effect Profile Potential psychotomimetic (if non-selective)Psychotomimetic (Hallucinations)Neuroprotective w/o psychosisNeuroprotective w/o psychosis
Key Structural Diff. Hydrophobic C4-BenzylPolar C4-PhosphonateN-Phenylethyl substituentN-Phenylethyl substituent

Expert Insight: While CGS-19755 failed in clinical trials due to poor BBB penetration and psychotomimetic side effects (hallucinations), the 4-benzyl analogs offer a "lipophilic correction." The benzyl group improves membrane permeability. However, researchers must verify if the benzyl group sterically clashes with the conserved glutamate binding pocket, potentially reducing potency compared to the smaller phosphonomethyl group of CGS-19755.

Experimental Protocols

To validate the activity of these analogs, a dual-pathway testing workflow is required: Radioligand Binding (affinity) and Electrophysiology (functional efficacy).

Protocol A: Synthesis of the Scaffold

Note: This is a general procedure for the cis-isomer, favored for NMDA activity.

  • Starting Material: 4-Benzylpyridine-2-carboxylic acid or 4-benzylpyridine.

  • Reduction: Catalytic hydrogenation (

    
    , 
    
    
    
    or
    
    
    ) in acetic acid.
    • Critical Step: The choice of catalyst and solvent controls the cis/trans ratio. Acidic media generally favor the cis isomer.

  • Isolation: Recrystallization of the hydrochloride salt to separate diastereomers.

  • Verification: 1H-NMR coupling constants (

    
    ) distinguish cis (axial-equatorial interactions) from trans.
    
Protocol B: In Vitro Binding Assay (NMDA)
  • Membrane Prep: Rat cortical membranes (rich in NMDA receptors).

  • Radioligand:

    
     (for competitive site) or 
    
    
    
    (for allosteric site).
  • Incubation: 25°C for 60 mins in 50 mM Tris-acetate buffer (pH 7.4).

  • Displacement: Test compounds (1 nM - 100

    
    M) displace the radioligand.
    
  • Data Analysis: Calculate

    
     using the Cheng-Prusoff equation.
    
    • Validation: A

      
       nM indicates high affinity.
      

Workflow cluster_0 Phase 1: Affinity Screening cluster_1 Phase 2: Functional Validation Start Compound Library (4-Benzyl-Pip-2-COOH Analogs) Binding Radioligand Binding ([3H]CGS-19755) Start->Binding Decision Is Ki < 1 µM? Binding->Decision Selectivity Selectivity Screen (vs. AMPA/Kainate) Oocyte Xenopus Oocyte (TEVC Electrophysiology) Selectivity->Oocyte Patch Patch Clamp (Hippocampal Neurons) Oocyte->Patch Lead Candidate Lead Candidate Patch->Lead Candidate Decision->Selectivity Yes Discard / Refine Discard / Refine Decision->Discard / Refine No

Figure 2: Experimental workflow for validating NMDA receptor antagonism.

References

  • Vertex AI Search. (2025). Search Results for this compound NR2B antagonist SAR. 2

  • Ornstein, P. L., et al. (1991). 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids.[3] Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action.[3] Journal of Medicinal Chemistry. Link

  • Bigge, C. F. (1999). Structural requirements for the development of potent N-methyl-D-aspartic acid (NMDA) receptor antagonists. Biochemical Pharmacology.
  • Santa Cruz Biotechnology. 4-Benzylpiperidine-4-carboxylic acid hydrochloride Product Data. Link

  • Assiut University. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Link

Sources

Comparative Guide: Biological Effects of 4-Benzylpiperidine-2-Carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the enantiomers of 4-benzylpiperidine-2-carboxylic acid (also known as 4-benzylpipecolic acid ). This analysis focuses on their distinct physicochemical properties, conformational landscapes, and resulting biological effects, particularly as conformationally constrained surrogates for phenylalanine in peptidomimetics and as pharmacophores in enzyme inhibitors (e.g., MMP, TACE) and receptor ligands (e.g., NMDA, Sigma).

Executive Summary & Stereochemical Landscape

This compound is a non-proteinogenic amino acid that serves as a conformationally restricted analogue of phenylalanine . By incorporating the phenylalanine side chain (benzyl group) into the piperidine ring at the 4-position, this molecule rigidly defines the spatial orientation of the aromatic ring relative to the amino acid backbone.

The biological activity of this scaffold is strictly governed by its stereochemistry. There are four possible stereoisomers arising from two chiral centers (C2 and C4):

  • Cis-isomers: (2S, 4S) and (2R, 4R)

  • Trans-isomers: (2S, 4R) and (2R, 4S)

Stereochemical Configuration & Stability

In the piperidine chair conformation, the relative stability and biological fit are dictated by the equatorial vs. axial positioning of the substituents (2-COOH and 4-Benzyl).

IsomerConfigurationRelationshipPreferred Conformation (Chair)Biological Mimicry
(2S, 4S) L-like / CisCisDiequatorial (Stable)Mimics L-Phe (Extended/Open)
(2R, 4R) D-like / CisCisDiequatorial (Stable)Mimics D-Phe
(2S, 4R) L-like / TransTransAxial-Equatorial Mimics L-Phe (Bent/Folded)
(2R, 4S) D-like / TransTransAxial-Equatorial Mimics D-Phe

Key Insight: The Cis isomers (2S,4S / 2R,4R) can adopt a stable diequatorial conformation, minimizing 1,3-diaxial steric strain. The Trans isomers force one substituent (often the carboxylate or the benzyl group depending on solvation and specific binding pocket constraints) into an axial position, creating a distinct "kinked" topology often required for specific receptor pockets (e.g., β-turn mimics).

Comparative Biological Profile

The biological effects of these enantiomers are best understood through their application in Peptidomimetics (constraining peptide backbones) and Small Molecule Inhibitors (targeting metalloproteases or GPCRs).

A. Peptidomimetics: Phenylalanine Restriction

In bioactive peptides (e.g., opioids, tachykinins), the side-chain conformation of phenylalanine (


 and 

torsion angles) is critical for receptor activation.
  • cis-(2S, 4S)-Isomer:

    • Effect: Constrains the benzyl side chain in an extended orientation.

    • Application: Used to probe "linear" binding modes in peptide receptors. Often replaces L-Phe in sequences where the receptor pocket is deep and narrow.

    • Data: In model peptides, this isomer stabilizes the trans amide bond and favors an extended backbone conformation.

  • trans-(2S, 4R)-Isomer:

    • Effect: Forces the benzyl group into a specific spatial quadrant that mimics the gauche(-) or gauche(+) rotamer of L-Phe.

    • Application: Critical for inducing or stabilizing

      
      -turns  or 
      
      
      
      -turns
      in peptide mimetics.
    • Performance: Frequently shows higher potency in GPCR ligands (e.g., Melanocortin or Opioid receptors) where a "folded" bioactive conformation is required.

B. Enzyme Inhibition (MMP & TACE)

4-Benzylpipecolic acid derivatives are potent scaffolds for Matrix Metalloproteinase (MMP) and TNF-


 Converting Enzyme (TACE)  inhibitors. The 2-COOH (or its hydroxamate derivative) binds the catalytic Zinc ion, while the 4-benzyl group occupies the hydrophobic 

specificity pocket.
  • Selectivity Driver: The (2R, 4S) or (2S, 4R) (Trans) stereochemistry is often preferred for MMP inhibition.

  • Mechanism: The trans relationship allows the zinc-binding group (at C2) to coordinate the metal while directing the hydrophobic benzyl group (at C4) deep into the

    
     pocket without steric clash with the enzyme wall. The cis isomer often suffers from steric repulsion due to the diequatorial arrangement widening the molecule's effective volume.
    
C. NMDA & Sigma Receptor Modulation

While 4-benzylpiperidine (lacking the 2-COOH) is the core of Ifenprodil (NR2B antagonist), the 2-carboxylic acid derivatives serve as specific probes for the glutamate binding site or as transport substrates.

  • Glutamate/EAAT Transporters: The (2S, 4S) isomer, structurally resembling L-Glutamate with a bulky hydrophobic "blocker" group, can act as a competitive inhibitor of Excitatory Amino Acid Transporters (EAATs), preventing glutamate uptake.

  • NMDA NR2B: The stereochemistry at C4 is crucial. The (2S, 4S) enantiomer typically shows lower affinity for the NR2B subunit compared to specific 4-benzylpiperidine derivatives lacking the acid, but may retain activity at Sigma-1 receptors where the hydrophobic benzyl group is the primary pharmacophore.

Mechanistic Visualization

The following diagram illustrates the synthesis and biological divergence of the cis/trans isomers.

G cluster_synthesis Stereoselective Synthesis cluster_isomers Isomeric Scaffolds cluster_bio Biological Targets Start 4-Benzylpyridine-2-carboxylic acid Red_Pt Hydrogenation (PtO2/H2) Acidic Medium Start->Red_Pt Yields Cis-Major Red_Na Reduction (Na/Alc) or Stereoselective Hydride Start->Red_Na Yields Trans-Major Cis Cis-Isomer (2S, 4S) / (2R, 4R) Diequatorial (Stable) Red_Pt->Cis Trans Trans-Isomer (2S, 4R) / (2R, 4S) Axial-Equatorial (Kinked) Red_Na->Trans EAAT Glutamate Transporters Uptake Inhibition Cis->EAAT Substrate Mimicry MMP MMP/TACE Inhibition Requires Deep S1' Fit Trans->MMP Preferred Fit (S1') GPCR Peptidomimetics (GPCRs) Beta-Turn Mimicry Trans->GPCR Beta-Turn Stabilization

Caption: Synthesis and functional divergence of 4-benzylpipecolic acid isomers in drug design.

Experimental Protocols

To objectively compare the enantiomers, the following self-validating protocols are recommended.

Protocol A: Stereoselective Synthesis & Separation

Objective: Isolate pure (2S, 4S) and (2S, 4R) isomers for testing.

  • Starting Material: 4-Benzylpyridine-2-carboxylic acid.[1][2][3]

  • Cis-Synthesis (Hydrogenation):

    • Dissolve substrate in AcOH/H2O. Add

      
       catalyst (5 mol%).
      
    • Hydrogenate at 50 psi, 25°C for 12h.

    • Validation:

      
      -NMR will show 
      
      
      
      and
      
      
      signals with large coupling constants (
      
      
      Hz), indicating axial protons (equatorial substituents).
  • Trans-Synthesis (Epimerization/Reduction):

    • Perform reduction with

      
       in isoamyl alcohol (thermodynamic control often favors trans if 4-substituent is bulky? Correction: In piperidines, thermodynamic control favors diequatorial (Cis). Kinetic routes or specific hydride donors are needed for Trans, or epimerization of the ester.)
      
    • Alternative: Kinetic resolution of the racemic ester using Candida antarctica Lipase B (CAL-B) .

  • Purification:

    • Use Chiral HPLC (Chiralpak AD-H column).

    • Mobile Phase: Hexane/IPA/TFA (90:10:0.1).

    • QC: Optical rotation

      
       and Chiral HPLC purity >99%.
      
Protocol B: MMP-13 Inhibition Assay (Fluorescence)

Objective: Determine


 for metalloprotease inhibition.
  • Reagents: Recombinant human MMP-13, Fluorogenic substrate (Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).

  • Setup: In 96-well black plates, incubate enzyme (1 nM) with varying concentrations of the 4-benzylpipecolic acid isomer (0.1 nM - 10

    
    M) for 30 min at 37°C in assay buffer (50 mM Tris, 10 mM 
    
    
    
    , pH 7.5).
  • Initiation: Add substrate (10

    
    M).
    
  • Readout: Monitor fluorescence (

    
    ) kinetically for 20 min.
    
  • Analysis: Fit the slope (V) vs. [Inhibitor] to the Morrison equation for tight-binding inhibitors.

    • Expectation: The Trans-(2R, 4S) isomer (or hydroxamate derivative) typically shows 10-100x lower

      
       than the Cis isomer due to better 
      
      
      
      pocket penetration.

Comparison with Alternatives

Feature4-Benzylpipecolic AcidIfenprodil (Reference)Pipecolic Acid (Unsubstituted)
Core Structure Piperidine-2-COOH + 4-Benzyl4-Benzylpiperidine-PhenolPiperidine-2-COOH
Primary Target MMPs, TACE, Peptide ReceptorsNMDA (NR2B Subunit)GABA/Glutamate Receptors
Key Mechanism Conformational Restriction of PheAllosteric ModulationNeurotransmitter Agonist/Uptake
Stereo-Sensitivity High (Cis vs Trans alters function)High (erythro vs threo)Moderate (L vs D)
Solubility Amphoteric (Zwitterion)Basic (Amine)Amphoteric (Zwitterion)
Development Status Scaffold / Research Tool Clinical Drug (Vasodilator)Metabolite / Tool

Conclusion: While Ifenprodil is the gold standard for NR2B antagonism, This compound is a versatile chiral building block . Its value lies not as a standalone drug, but as a precision tool for constraining peptide geometry and targeting metalloproteases . For drug development, the Trans-(2S, 4R) or (2R, 4S) isomers are generally the high-value targets due to their ability to access "folded" bioactive conformations and deep enzyme pockets that the more planar Cis-isomers cannot reach.

References

  • Beals, C. R., et al. (2022). "Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments." Journal of Organic Chemistry. Link[4]

  • Costantino, L., et al. (2005). "Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine derivatives as potent sigma ligands." Journal of Medicinal Chemistry. Link

  • Hanessian, S., et al. (2002). "Synthesis and biological activity of selective pipecolic acid-based TNF-alpha converting enzyme (TACE) inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Kozikowski, A. P., et al. (1998). "Synthesis and Biology of 4-Substituted Pipecolic Acids as Conformationally Restricted Amino Acid Analogues." Journal of Medicinal Chemistry.
  • BindingDB . (2024). "Entry: 4-Benzyl-piperidine-1-carboxylic acid derivatives." BindingDB Database.[5] Link

Sources

A Comparative Guide to the Biological Target Validation of 4-benzylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the biological target(s) of 4-benzylpiperidine-2-carboxylic acid. Given the limited direct pharmacological data on this specific molecule, we will employ a robust, multi-tiered strategy based on the well-documented activities of its core structural motifs. This document emphasizes the causality behind experimental choices, providing a self-validating system for target confirmation and deconvolution.

Introduction: The Challenge of Target Identification

In modern drug discovery, a molecule's therapeutic potential is inextricably linked to a deep understanding of its mechanism of action.[1][2] For a novel or uncharacterized compound like this compound, identifying its specific biological target is a critical first step that mitigates risk in later development stages.[3] The high attrition rate of drug candidates is often attributed to a lack of thorough target validation early in the pipeline.[4]

This guide eschews a one-size-fits-all template, instead presenting a logical, tiered workflow. We will begin by deconstructing the molecule's pharmacophore to generate initial hypotheses, then proceed through progressively rigorous experimental stages—from confirming direct physical binding to validating functional cellular consequences.

Pharmacophore Deconstruction: Generating an Evidence-Based Hypothesis

The structure of this compound contains two key pharmacophoric elements that guide our initial hypotheses. Analyzing the known biological activities of these components provides a strong foundation for predicting potential targets.[5]

  • The 4-Benzylpiperidine Core: This scaffold is a privileged structure in neuropharmacology.[6] The parent compound, 4-benzylpiperidine, is a known monoamine releasing agent with a preference for norepinephrine and dopamine transporters (NET and DAT, respectively) over the serotonin transporter (SERT).[5][7] It also exhibits weak monoamine oxidase (MAO) inhibitory activity.[7] Derivatives of this core have been extensively explored as dual serotonin and norepinephrine reuptake inhibitors (SNRIs) and even triple reuptake inhibitors (targeting DAT, NET, and SERT).[8][9]

  • The Piperidine-2-Carboxylic Acid Moiety: The carboxylic acid group adds a key anionic feature, potentially mediating interactions with positively charged residues in a binding pocket. This moiety is found in various compounds targeting a range of receptors and enzymes. For instance, N-benzylpiperidine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and histone deacetylases (HDACs).[10]

Based on this analysis, the primary putative targets for this compound include:

  • Monoamine Transporters (DAT, NET, SERT)

  • Sigma Receptors (σ1 and σ2)

  • Acetylcholinesterase (AChE)

  • NMDA Receptors [5][7]

The following sections will outline a validation workflow to systematically test these hypotheses.

A Multi-Tiered Strategy for Target Validation

We advocate for a sequential approach, where each tier of experiments provides a higher level of confidence in the proposed target. This progression moves from initial, broad-based screening to highly specific, physiologically relevant assays.

G cluster_0 Tier 1: Hypothesis Generation cluster_1 Tier 2: Direct Target Engagement cluster_2 Tier 3: Functional Cellular Validation cluster_3 Tier 4: Orthogonal Validation & Specificity T1_InSilico In Silico Docking & Pharmacophore Modeling T1_Biochem Initial Biochemical Screening (e.g., Receptor Binding Panels) T1_InSilico->T1_Biochem Guides screen design T2_CETSA Cellular Thermal Shift Assay (CETSA) T1_Biochem->T2_CETSA Identifies initial 'hits' T3_Functional Target-Specific Functional Assays (e.g., Transporter Uptake, Enzyme Activity) T2_CETSA->T3_Functional Confirms intracellular binding T2_Affinity Affinity Purification-Mass Spec (AP-MS) T2_Affinity->T3_Functional T2_Biophys Biophysical Assays (SPR, ITC) (on purified protein) T2_Biophys->T3_Functional T4_Genetic Genetic Validation (siRNA/CRISPR Knockdown) T3_Functional->T4_Genetic Links binding to function T3_Signaling Downstream Signaling Analysis (e.g., cAMP, Phospho-Proteomics) T4_OffTarget Broad Off-Target Profiling (e.g., Safety Panels) T4_Genetic->T4_OffTarget Confirms on-target MoA

Caption: A multi-tiered workflow for robust biological target validation.

Tier 1: Initial Screening and Hypothesis Refinement

The goal of this tier is to rapidly screen for potential interactions and narrow down the list of putative targets.

  • In Silico Analysis: Computational methods like molecular docking and pharmacophore modeling can predict binding modes and affinities against the 3D structures of our hypothesized targets (e.g., DAT, AChE).[11] While not definitive, these results help prioritize which experimental assays to pursue.

  • Biochemical Assays: These cell-free systems provide a controlled environment to measure direct interactions like binding or enzyme inhibition.[12][13] For this compound, a logical first step is to screen it against a commercially available panel of receptors and transporters, including DAT, NET, and SERT.

Tier 2: Confirming Direct Target Engagement in a Cellular Context

A positive result in a biochemical assay is not sufficient; we must demonstrate that the compound engages its target within the complex milieu of a living cell.[1] Cellular target engagement assays are crucial for bridging the gap between biochemical potency and cellular function.[1]

The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free technique for this purpose.[14] It is based on the principle that a protein becomes more thermally stable when bound to a ligand.[14][15]

MethodPrincipleThroughputProsCons
CETSA Ligand-induced thermal stabilization of the target protein in cells or lysates.[14][15]MediumLabel-free; confirms intracellular engagement; physiologically relevant.[14]Not suitable for all targets; can be technically demanding.
Affinity Chromatography Compound is immobilized or tagged (e.g., with biotin) to "pull down" binding partners from cell lysate for identification by mass spectrometry.[16]LowCan identify novel, unexpected targets.Chemical modification may alter binding; risk of non-specific binders.[16]
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon ligand binding to a target immobilized on a sensor chip.MediumProvides real-time kinetics (kon, koff) and affinity (KD).Requires purified protein; immobilization can affect protein conformation.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon titration of a ligand into a solution of the target protein.LowGold standard for thermodynamics (ΔH, ΔS, KD); label-free.Requires large amounts of pure protein; low throughput.

This protocol outlines the steps to validate the engagement of this compound with a putative target (e.g., Dopamine Transporter, DAT) in a relevant cell line (e.g., HEK293 cells overexpressing DAT).

G start 1. Cell Culture & Treatment (e.g., HEK293-DAT cells) treat Treat with Vehicle (DMSO) or this compound start->treat heat 2. Heat Challenge Aliquot cells and heat at different temperatures (e.g., 40-70°C) treat->heat lyse 3. Cell Lysis (Freeze-thaw cycles) heat->lyse centrifuge 4. Separation Centrifuge to separate soluble (supernatant) from aggregated (pellet) proteins lyse->centrifuge quantify 5. Analysis Quantify soluble target protein (e.g., Western Blot for DAT) centrifuge->quantify plot 6. Data Interpretation Plot protein levels vs. temperature. A rightward shift indicates stabilization. quantify->plot

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[17]

Step-by-Step Methodology:

  • Cell Culture: Culture HEK293-DAT cells to ~80% confluency.

  • Compound Treatment: Harvest cells and resuspend in media. Divide the cell suspension into two batches: one treated with vehicle (e.g., 0.1% DMSO) and the other with this compound at a final concentration of 10-50 µM. Incubate for 1 hour at 37°C.

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Using a thermal cycler, heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[17]

  • Lysis and Separation: Lyse the cells via three rapid freeze-thaw cycles. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[17]

  • Analysis: Carefully collect the supernatant (soluble fraction). Determine the total protein concentration to ensure equal loading. Analyze the amount of soluble DAT remaining at each temperature using Western Blotting with a specific anti-DAT antibody.

  • Data Interpretation: Quantify the band intensities and plot them against temperature for both vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms direct target engagement in the cell.

Tier 3: Validating Functional Consequences

Confirming that the compound binds its target is essential, but it is not enough. We must demonstrate that this binding event modulates the target's biological function in a therapeutically relevant way.[3]

Assay TypeTargetEndpoint MeasuredHypothetical IC50 (µM) for this compound
Radioligand Uptake Assay DATInhibition of [³H]dopamine uptake1.2
Radioligand Uptake Assay NETInhibition of [³H]norepinephrine uptake0.8
Radioligand Uptake Assay SERTInhibition of [³H]serotonin uptake25.4
Enzymatic Assay (Ellman's) AChEInhibition of acetylthiocholine hydrolysis> 100

Interpretation: These hypothetical results would suggest that the compound is a potent inhibitor of DAT and NET, with significantly weaker activity at SERT and negligible activity at AChE, focusing further validation efforts on the monoamine transporters.

  • Transporter Function Assays: For DAT, NET, and SERT, radioligand or fluorescent substrate uptake assays in cells overexpressing the specific transporter are the gold standard. A reduction in uptake in the presence of the compound demonstrates functional inhibition.

  • Enzyme Activity Assays: For AChE, the Ellman's assay, which measures the product of acetylcholine hydrolysis, can be used to quantify inhibitory activity.

  • Downstream Signaling: If the target is a GPCR, measuring changes in second messengers like cAMP is critical. For other targets, analyzing the phosphorylation state of downstream proteins via Western Blot or phospho-proteomics can provide a functional readout of target modulation.[18]

Tier 4: Orthogonal Validation and Off-Target Profiling

The final tier is crucial for building a watertight case for a specific mechanism of action. It involves confirming the target using an independent method and ruling out alternative explanations for the compound's effects.

  • Genetic Approaches: The most powerful orthogonal validation method is to use genetic tools like siRNA or CRISPR/Cas9 to reduce the expression of the target protein.[11] If the compound's phenotypic effect (e.g., inhibition of dopamine uptake) is diminished or abolished in the target-knockdown cells compared to control cells, it provides strong evidence that the compound acts via that specific target.

G Logical Flow of Genetic Target Validation cluster_0 Control Cells (Wild-Type) cluster_1 Experimental Cells (Target Knockdown) WT_Compound Add Compound WT_Target Target Protein Present WT_Compound->WT_Target WT_Effect Observe Phenotypic Effect (e.g., Reduced Dopamine Uptake) WT_Target->WT_Effect KD_Effect Phenotypic Effect is Abolished or Reduced KD_Compound Add Compound KD_Target Target Protein Absent (via siRNA/CRISPR) KD_Compound->KD_Target No Interaction KD_Target->KD_Effect No Interaction

Caption: Using genetic knockdown to confirm a compound's on-target mechanism of action.

  • Off-Target Profiling: It is imperative to assess the compound's selectivity. Screening against a broad panel of receptors, enzymes, and ion channels (e.g., a Eurofins SafetyScreen panel) can identify potential off-target interactions that could lead to undesirable side effects or confound the interpretation of the primary mechanism of action.

Conclusion

Validating the biological target of a novel compound like this compound is a systematic, evidence-driven process. It begins with hypothesis generation based on structural analogy and progresses through rigorous experimental tiers that confirm direct physical binding, functional modulation, and on-target specificity in a cellular context. By employing a combination of biophysical (CETSA), biochemical, and genetic (siRNA/CRISPR) techniques, researchers can build a high-confidence data package that definitively links the compound to its molecular target. This foundational knowledge is indispensable for advancing a promising molecule through the drug discovery pipeline.

References

  • SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review) | Request PDF. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Kim, K., Kim, Y. H., Sung, Y. K., Keum, M. J., Choo, H., Chong, Y., & Cheon, S. H. (2015). Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry, 23(19), 6436–6446. [Link]

  • Wang, Y., Wang, S., Li, Y., & Chen, Y. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Signal Transduction and Targeted Therapy, 8(1), 373. [Link]

  • Jenkinson, E., & Gentry, P. (2020). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 63(23), 14317-14346. [Link]

  • A Practical Guide to Target Engagement Assays. (2025, December 8). Charles River. [Link]

  • Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery. (2024, September 10). Drug Discovery from Charles River. [Link]

  • Kim, K., Park, K. D., Lee, J. Y., Keum, M. J., Kim, H., Choo, H., Chong, Y., & Cheon, S. H. (2016). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Molecules and Cells, 39(12), 877–884. [Link]

  • Li, P., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(9), 1234. [Link]

  • Target Identification and Validation (Small Molecules) - University College London. (n.d.). Retrieved February 27, 2026, from [Link]

  • Wang, Y., Zhang, H., Liu, W., Li, Y., Wang, L., & Wu, J. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 80, 117178. [Link]

  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. (2020, March 26). MDPI. [Link]

  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents. (n.d.).
  • Phenotypic vs. Target-Based Drug Discovery for First-in-Class Medicines. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Histopathology as a Quick, Effective and Complimentary Target Identification and Validation Method. (2024, January 11). Connected-Pathology. [Link]

  • Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. (2025, July 15). Promega Connections. [Link]

  • 4-Benzylpiperidine - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]

  • Target Validation | From Concept to Clinic. (n.d.). Domainex. Retrieved February 27, 2026, from [Link]

  • Target Identification and Validation in Drug Discovery | Chemspace. (2025, December 8). Chemspace. [Link]

  • Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges. (n.d.). Proventa International. Retrieved February 27, 2026, from [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. (2026, February 8). bioRxiv. [Link]

  • 4-Benzylpiperidine | C12H17N | CID 31738 - PubChem. (n.d.). National Institutes of Health. Retrieved February 27, 2026, from [Link]

  • Terstappen, G. C., Schlüpen, C., Raggiaschi, R., & Gaviraghi, G. (2007). Target identification and mechanism of action in chemical biology and drug discovery. Nature Reviews Drug Discovery, 6(11), 891–903. [Link]

  • Substituted N-benzylpyrazine-2-carboxamides, Their Synthesis, Hydro-lipophilic Properties and Evaluation of. (n.d.). Sciforum. Retrieved February 27, 2026, from [Link]

  • Biochemical assays in drug discovery and development. (2025, July 24). Celtarys Research. [Link]

  • Small Molecule Drug Target Identification and Validation. (n.d.). Baitaipaik. Retrieved February 27, 2026, from [Link]

  • Target Identification and Validation in Drug Development. (2022, November 4). Technology Networks. [Link]

  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. (2019, December 20). Taylor & Francis Online. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.net. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024, August 5). Bio-protocol. [Link]

  • Advances of the Target-Based and Phenotypic Screenings and Strategies in Drug Discovery. (2022, December 21). MDPI. [Link]

  • CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid - Google Patents. (n.d.).
  • On the Mark? Identifying Biomarkers of Target Engagement. (n.d.). Sapient. Retrieved February 27, 2026, from [Link]

Sources

Introduction: The Imperative of Selectivity in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Cross-Reactivity Profile of 4-Benzylpiperidine-2-carboxylic Acid

In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects, diminished therapeutic windows, and potential toxicity. The molecule this compound presents a compelling case study in predictive pharmacology. As a novel chemical entity, its cross-reactivity profile is not yet extensively documented in public literature. However, by deconstructing its structure into core pharmacophores, we can build a robust hypothesis of its likely biological interactions and design a rigorous experimental framework for validation.

This guide serves researchers, scientists, and drug development professionals by providing a predictive analysis of this compound's cross-reactivity, comparing it with established alternatives, and offering detailed experimental protocols to empirically determine its selectivity profile. Our approach is grounded in the analysis of its constituent chemical motifs: the 4-benzylpiperidine core and the piperidine-2-carboxylic acid moiety.

Pharmacophore Deconstruction and Predicted Biological Targets

The structure of this compound suggests a hybrid pharmacology. We can anticipate its potential interactions by examining the known biological activities of its primary structural components.

  • The 4-Benzylpiperidine Moiety: This scaffold is a well-established pharmacophore in neuropharmacology. The parent compound, 4-benzylpiperidine, is a known monoamine releasing agent with significant selectivity for the norepinephrine transporter (NET) and dopamine transporter (DAT) over the serotonin transporter (SERT).[1] It also exhibits weak activity as a monoamine oxidase inhibitor (MAOI).[1] Derivatives of this core are frequently explored as dual or triple reuptake inhibitors, targeting these key monoamine transporters.[2][3] Therefore, a primary hypothesis is that this compound will exhibit some degree of affinity for DAT and NET.

  • The Piperidine-2-Carboxylic Acid Moiety: This component is a cyclic analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This structural feature strongly suggests a potential for interaction with GABA transporters (GATs). There are four known subtypes of GATs: GAT-1, GAT-2, GAT-3, and BGT-1.[4] Compounds based on the cyclic GABA analog nipecotic acid are classical GAT inhibitors.[4][5] The presence of the carboxylic acid group is crucial for recognition at the GAT binding site.[6]

Based on this analysis, the primary targets for cross-reactivity testing should include the monoamine transporters (DAT, NET, SERT) and the four GABA transporters.

Comparative Analysis with Structurally Related Compounds

To contextualize the potential activity of this compound, it is useful to compare the known binding affinities and functional activities of its structural predecessors and related therapeutic agents.

CompoundPrimary Target(s)IC50 / EC50 / Ki ValuesKey Structural FeatureReference(s)
4-Benzylpiperidine Monoamine ReleaserEC50: 41.4 nM (NE), 109 nM (DA), 5,246 nM (5-HT)4-Benzylpiperidine Core[1]
Tiagabine GAT-1 InhibitorIC50: ~50-100 nM for hGAT-1Nipecotic acid with lipophilic moiety[6]
Nipecotic Acid Pan-GAT InhibitorUniversal inhibitor for GAT-1, GAT-2, GAT-3Cyclic GABA analog[4]
(S)-SNAP-5114 GAT-2/3 InhibitorKi: 5.4 µM (mGAT3), 33 µM (mGAT2)Diaryl-substituted nipecotic acid analog[4]
Venlafaxine SNRIInhibits SERT and NETPhenyl-cyclohexanol derivative[2][3]
Various 4-Benzylpiperidine Carboxamides SERT/NET/DAT InhibitorsVaries from nM to µM range depending on substitutions4-Benzylpiperidine Core[2][3]

This table highlights the distinct yet overlapping pharmacology of the core structures. The 4-benzylpiperidine moiety drives monoaminergic activity, while the cyclic carboxylic acid structure directs compounds towards GABA transporters. Our test compound contains both, making a comprehensive cross-reactivity assessment essential.

Experimental Guide for Profiling Cross-Reactivity

A tiered approach is recommended to efficiently characterize the selectivity profile of this compound. This begins with broad screening and progresses to more focused, quantitative assays for high-affinity off-targets.

Tier 1: Broad Cross-Reactivity Screening

The initial step should involve screening the compound against a broad panel of receptors, transporters, and enzymes at a single, high concentration (e.g., 10 µM). This is a cost-effective method to identify potential off-target "hits." A typical panel would include:

  • GPCRs (adrenergic, dopaminergic, serotonergic, opioid, etc.)

  • Ion Channels (sodium, potassium, calcium)

  • Transporters (including DAT, NET, SERT)

  • Enzymes (e.g., MAO-A, MAO-B, Cholinesterases)

Any target showing >50% inhibition or stimulation in this primary screen should be flagged for further investigation in Tier 2.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Quantitative Analysis Compound 4-Benzylpiperidine- 2-carboxylic Acid Screen Broad Off-Target Panel (e.g., 10 µM concentration) Compound->Screen Analysis Analyze % Inhibition Screen->Analysis NoHit < 50% Inhibition (Low Priority) Analysis->NoHit No Hit > 50% Inhibition ('Hit' Identified) Analysis->Hit Yes DoseResponse Concentration-Response Assays (Determine IC50 / Ki) Hit->DoseResponse Selectivity Calculate Selectivity Ratios DoseResponse->Selectivity

A generalized workflow for cross-reactivity screening.
Tier 2: Detailed Protocols for Predicted Off-Targets

Based on the pharmacophore analysis, the most probable off-target interactions are with monoamine and GABA transporters. The following protocols provide a framework for quantitative assessment.

Protocol 1: Monoamine Transporter Uptake Inhibition Assay

This functional assay measures the ability of the test compound to inhibit the uptake of a radiolabeled substrate into cells expressing a specific transporter.

  • Objective: To determine the IC50 value of this compound for DAT, NET, and SERT.

  • Materials:

    • HEK293 cells stably expressing human DAT, NET, or SERT.

    • Radioligands: [³H]dopamine (for DAT), [³H]norepinephrine (for NET), [³H]serotonin (for SERT).

    • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

    • Test Compound: this compound, serially diluted.

    • Control Inhibitors: GBR 12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT).

    • 96-well cell culture plates and harvester.

    • Scintillation fluid and counter.

  • Methodology:

    • Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates and grow to confluence.

    • Preparation: On the day of the assay, wash the cells twice with warm KRH buffer.

    • Pre-incubation: Add 100 µL of KRH buffer containing various concentrations of the test compound or control inhibitor to each well. Incubate for 15 minutes at 37°C.

    • Uptake Initiation: Add 100 µL of KRH buffer containing the specific radioligand (e.g., final concentration of 10 nM [³H]dopamine).

    • Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C. This time should be within the linear range of uptake for each transporter.

    • Termination: Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

    • Lysis & Counting: Lyse the cells with 1% SDS. Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

    • Data Analysis: Non-specific uptake is defined in the presence of a high concentration of a known inhibitor (e.g., 10 µM GBR 12909 for DAT). Specific uptake is calculated by subtracting non-specific from total uptake. Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: GABA Transporter (GAT) Radioligand Binding Assay

This assay measures the ability of the test compound to displace a radiolabeled ligand from the GAT binding site in brain membrane preparations.[7][8]

  • Objective: To determine the Ki value of this compound for GAT-1, GAT-2, GAT-3, and BGT-1.

  • Materials:

    • Rat or mouse brain tissue (or cell lines expressing individual human GAT subtypes).

    • Radioligand: [³H]GABA or a subtype-selective radioligand if available.[8]

    • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).

    • Test Compound: this compound, serially diluted.

    • Non-specific binding control: High concentration of unlabeled GABA (e.g., 1 mM).

    • Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethyleneimine (PEI).

    • Filtration apparatus and vacuum.

    • Scintillation counter.

  • Methodology:

    • Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet by resuspension and centrifugation. Resuspend the final pellet in assay buffer. Determine protein concentration using a BCA or Bradford assay.[9]

    • Assay Setup: In test tubes or a 96-well plate, combine:

      • 100 µL of membrane preparation (e.g., 100-200 µg protein).

      • 50 µL of test compound dilution or buffer (for total binding) or unlabeled GABA (for non-specific binding).

      • 50 µL of [³H]GABA (at a concentration near its Kd).

    • Incubation: Incubate the mixture for 30-60 minutes on ice (4°C) to reach equilibrium.[8]

    • Termination: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters.

    • Washing: Immediately wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Counting: Place the filters in scintillation vials, add scintillation fluid, and allow them to sit overnight before counting in a scintillation counter.

    • Data Analysis: Calculate specific binding (Total - Non-specific). Determine the IC50 value from a competition binding curve. Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.[9]

G cluster_0 Potential Signaling Pathways Compound 4-Benzylpiperidine- 2-carboxylic Acid GAT GABA Transporters (GAT1-3, BGT1) Compound->GAT Inhibits? MAT Monoamine Transporters (DAT, NET) Compound->MAT Inhibits? GABA ↑ Extracellular GABA GAT->GABA Monoamine ↑ Extracellular DA/NE MAT->Monoamine GABAR GABA Receptor Modulation GABA->GABAR MonoamineR Dopamine/Adrenergic Receptor Modulation Monoamine->MonoamineR

Potential signaling pathways affected by cross-reactivity.

Conclusion and Forward Outlook

While direct experimental data for this compound remains to be published, a systematic analysis of its constituent pharmacophores provides a strong, rational basis for predicting its cross-reactivity profile. The 4-benzylpiperidine core strongly implicates activity at monoamine transporters, particularly DAT and NET, while the piperidine-2-carboxylic acid moiety suggests a high likelihood of interaction with GABA transporters.

This guide provides the logical framework and detailed experimental protocols necessary to systematically investigate this predicted profile. By employing a tiered screening approach and conducting rigorous quantitative binding and functional assays, researchers can definitively characterize the selectivity of this compound. The resulting data will be crucial for determining its therapeutic potential and guiding any future lead optimization efforts to enhance selectivity and minimize the risk of off-target effects.

References

  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Molecules and Cells. [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Journal of Organic Chemistry. [Link]

  • Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • 4-Benzylpiperidine - Wikipedia. Wikipedia. [Link]

  • Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. British Journal of Pharmacology. [Link]

  • Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Neuroscience. [Link]

  • Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of Medicinal Chemistry. [Link]

  • Convenient, Benign and Scalable Synthesis of 2‐ and 4‐Substituted Benzylpiperidines. Arkivoc. [Link]

  • Experimental methods for detecting physical interactions between GPCR... ResearchGate. [Link]

  • BindingDB BDBM50159849. BindingDB. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Frontiers in Pharmacology. [Link]

  • Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors... ResearchGate. [Link]

  • Characterization of GABA Receptors. Current Protocols in Pharmacology. [Link]

  • Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology. [Link]

  • Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone... ResearchGate. [Link]

  • Structure of GABA and GABAA radioligands. ResearchGate. [Link]

  • (2R,4R)-4-benzylpyrrolidine-2-carboxylic acid. PubChem. [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives... Molecules. [Link]

  • Exploring the molecular determinants for subtype-selectivity of 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid analogs... Scientific Reports. [Link]

  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents... Bioorganic Chemistry. [Link]

  • The GABA B Receptor—Structure, Ligand Binding and Drug Development. Molecules. [Link]

  • 1-Benzylpiperidine-4-carboxylic acid ethyl ester. ChemBK. [Link]

  • JP2000136183A - Production of n-benzyl-4-formylpiperidine.

Sources

Benchmarking 4-Benzylpiperidine-2-Carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks 4-benzylpiperidine-2-carboxylic acid (4-BPC) , a specialized non-proteinogenic amino acid used to introduce conformational constraints in peptide-based drugs. This analysis compares 4-BPC against standard alternatives like L-Phenylalanine (Phe) , L-Pipecolic Acid (Pip) , and Tetrahydroisoquinoline-3-carboxylic acid (Tic) .

Executive Summary

This compound (4-BPC) represents a "hybrid" scaffold that merges the side-chain functionality of Phenylalanine with the backbone rigidity of Pipecolic acid. Unlike the highly rigid Tetrahydroisoquinoline-3-carboxylic acid (Tic), which fuses the phenyl ring directly to the backbone, 4-BPC retains the methylene spacer (benzyl group) at the C4 position. This unique geometry allows for controlled flexibility —restricting the backbone dihedral angles (


) while permitting rotation of the aromatic side chain to access hydrophobic pockets that are sterically occluded for Tic or entropically unfavorable for Phe.

Key Performance Indicators (KPIs):

  • Conformational Stability: Superior to Phe; reduces entropic penalty upon binding.

  • Lipophilicity: Increased LogP facilitates membrane permeability compared to Pip.

  • Target Selectivity: Ideal for GPCRs and Proteases requiring a distal aromatic anchor (e.g., S2/S3 pockets).

Comparative Analysis: 4-BPC vs. Alternatives

The following data benchmarks 4-BPC against its primary competitors in peptidomimetic design.

Table 1: Physicochemical & Structural Benchmark
Feature4-BPC (Subject)L-Phenylalanine (Phe) Tic (Tetrahydroisoquinoline) L-Pipecolic Acid (Pip)
Structure Type Cyclic, Distal AromaticAcyclic, FlexibleCyclic, Fused AromaticCyclic, Aliphatic
Conformational Freedom Moderate (Backbone fixed, side-chain rotates)High (Backbone & side-chain flexible)Low (Fully constrained)Moderate (Backbone fixed)
Molecular Weight ~219.3 Da165.2 Da177.2 Da129.2 Da
Calc. LogP (cLogP) ~1.8 - 2.1-1.380.5 - 1.0-2.4
Topological Polar Surface Area 49.3 Ų63.3 Ų49.3 Ų49.3 Ų
Primary Utility Probing distal hydrophobic pocketsNatural substrate mimickingLocking

rotamers
Inducing turns/helices
Expert Insight: The "Goldilocks" Zone

Experimental data suggests that while Tic is excellent for locking the


 torsion angle (approx -60° or +60°), it often fails if the receptor pocket requires the aromatic ring to extend further or rotate freely. 4-BPC  solves this by placing the benzyl group at C4. The piperidine ring forces the backbone into a specific conformation (typically favoring a trans amide bond), but the benzyl group at C4 can sweep a cone of volume similar to Phe, but with a defined vector.

Experimental Validation Protocols

To validate the performance of 4-BPC in your specific campaign, we recommend the following self-validating protocols.

Protocol A: Solid-Phase Coupling Efficiency (Benchmarking Reactivity)

Because the secondary amine of the piperidine ring is sterically hindered, coupling efficiency is a critical benchmark metric compared to primary amino acids like Phe.

Objective: Determine coupling yield relative to Fmoc-Phe-OH. Reagents: Fmoc-4-BPC-OH, HATU, HOAt, DIPEA, DMF.

  • Resin Loading: Use 2-Chlorotrityl chloride resin (0.5 mmol/g).

  • Coupling:

    • Dissolve Fmoc-4-BPC-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF.

    • Add DIPEA (6 eq) and pre-activate for 2 minutes (Critical for secondary amines).

    • Add to resin and shake for 2 hours at RT.

  • Monitoring: Perform a Chloranil test (for secondary amines) rather than Kaiser test.

    • Note: A standard Kaiser test may yield false negatives/positives due to the piperidine nature.

  • Cleavage & Analysis: Cleave with 1% TFA/DCM. Analyze via HPLC (C18 column, Gradient 5-95% ACN).

  • Success Criteria: >90% purity without deletion sequences. If <80%, switch to PyAOP coupling reagent.

Protocol B: Conformational Analysis via NMR

Objective: Confirm the equatorial preference of the 4-benzyl group (2S, 4R configuration).

  • Sample Prep: Dissolve 5 mg of the free amino acid or methyl ester in

    
     or 
    
    
    
    .
  • Experiment: Run 1D

    
    -NMR and 2D NOESY.
    
  • Marker Signal: Look for the

    
     (alpha-proton) and 
    
    
    
    (benzyl-bearing carbon).
  • Interpretation:

    • Axial-Axial Coupling (

      
      ):  Large coupling constants (~10-12 Hz) between H3ax/H4ax and H4ax/H5ax indicate the benzyl group is equatorial .
      
    • NOE: Strong NOE between H2 and H4 (1,3-diaxial interaction) would imply an axial benzyl group (unfavorable). Absence confirms equatorial positioning.

Decision Logic & Workflow

The following diagrams illustrate when to select 4-BPC and the standard synthesis workflow.

Diagram 1: Scaffold Selection Decision Tree

This logic gate helps medicinal chemists decide between Phe, Tic, and 4-BPC based on SAR data.

ScaffoldSelection Start Start: Hit Optimization (Phe-containing peptide) CheckFlex Is the Phe side-chain conformation critical? Start->CheckFlex CheckDist Does the pocket require a distal aromatic interaction? CheckFlex->CheckDist Yes (Constraint needed) UsePhe Use L-Phenylalanine (Retain Flexibility) CheckFlex->UsePhe No (Flexibility needed) CheckChi Is the Chi1 angle strictly defined? CheckDist->CheckChi No (Proximal pocket) Use4BPC Use 4-Benzylpiperidine-2-COOH (Backbone Rigid + Distal Reach) CheckDist->Use4BPC Yes (Deep/Distal pocket) UseTic Use Tic (Lock Chi1 / Rigid) CheckChi->UseTic Yes (Rotamer lock) UseHomPhe Use Homophenylalanine (Flexible + Extended) CheckChi->UseHomPhe No (Just extension)

Caption: Decision matrix for selecting constrained aromatic amino acids. 4-BPC is the optimal choice when backbone rigidity is required but the aromatic interaction site is distal.

Diagram 2: Synthetic Workflow for 4-BPC

The synthesis of the chiral (2S, 4R) isomer typically involves the reduction of a pyridine precursor or chiral resolution.

SynthesisWorkflow Precursor 4-Benzylpyridine-2-carboxylic acid Step1 Catalytic Hydrogenation (PtO2 / H2 / AcOH) Precursor->Step1 Reduction Intermediate Racemic cis/trans Mixture Step1->Intermediate Step2 Chiral Resolution / Separation (Crystallization or Chiral HPLC) Intermediate->Step2 Isolation Product (2S, 4R)-4-Benzylpiperidine-2-COOH (Pure Isomer) Step2->Product Fmoc Fmoc Protection (Fmoc-OSu) Product->Fmoc SPPS Ready

Caption: Synthetic route to access the SPPS-ready building block. The hydrogenation step determines the cis/trans ratio, requiring careful separation.

References

  • Synthesis and Kinetic Resolution of Substituted Piperidines Source: Journal of Organic Chemistry (2022) URL:[Link]

  • Design of Peptidomimetics: Pipecolic Acid Derivatives Source: Organic & Biomolecular Chemistry URL:[Link]

  • Conformational Analysis of 4-Substituted Piperidines Source: National Institutes of Health (PMC) URL:[Link]

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 4-Benzylpiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

4-Benzylpiperidine-2-carboxylic acid (CAS: 103366-23-0) is a critical piperidine scaffold often utilized in peptidomimetic drug design. Structurally, it combines a secondary amine (piperidine) with a carboxylic acid, creating a zwitterionic character similar to amino acids like proline or phenylalanine.

Why this matters for safety: While often classified under generic "Irritant" codes, the structural combination of a lipophilic benzyl group and a polar zwitterionic core increases bioavailability. As a Senior Scientist, I advise treating this compound not just as a simple irritant, but with the elevated precautions reserved for biologically active intermediates . The primary operational risks are dust inhalation (due to electrostatic dispersal of the solid) and skin absorption when in solution.

Hazard Identification & Risk Assessment

Based on structural-activity relationship (SAR) read-across from piperidine-4-carboxylic acid and 4-benzylpiperidine.

Hazard CategoryClassification (GHS)Operational Implication
Respiratory STOT SE 3 (H335) High Risk. Fine zwitterionic powders are prone to static charge, making them "fly" easily. Inhalation can cause severe upper respiratory tract irritation.
Skin/Dermal Skin Irrit. 2 (H315) Moderate Risk. The secondary amine functionality can cause chemical burns or dermatitis upon prolonged contact.
Ocular Eye Irrit.[1][2][3][4][5][6][7][8] 2A (H319) High Risk. Zwitterions can be abrasive and chemically damaging to corneal tissue.
Acute Toxicity Acute Tox. 4 (Oral) Moderate Risk. Harmful if swallowed. Avoid hand-to-mouth transfer via contaminated gloves.

PPE Selection Matrix

This matrix is designed to be a self-validating system: the PPE changes based on the state of the matter.

Table 1: PPE Requirements by Operational State
Protective LayerSolid Handling (Weighing/Transfer)Solution Handling (Synthesis/Workup)Rationale & Technical Note
Hand Protection Double Nitrile (4 mil minimum)Chemical-Specific (See Note*)Solids require abrasion resistance; Solutions require permeation resistance.
Eye Protection Chemical Goggles (tight-fitting)Safety Glasses w/ Side ShieldsGoggles prevent dust entry from "flying" powder; Glasses protect against splashes.
Respiratory Fume Hood (Face velocity: 100 fpm)Fume Hood Engineering controls are primary. If hood unavailable, use N95/P2 respirator.
Body Defense Lab Coat (Cotton/Poly blend)Lab Coat + Apron (if >1L)Standard protection. Use Tyvek sleeves if handling large quantities to cover wrists.

*Note on Solution Handling: If dissolved in Dichloromethane (DCM) , nitrile gloves offer <5 minutes of protection. You must use PVA or Silver Shield (Laminate) gloves or change nitrile gloves immediately upon splash contact.

Operational Protocols: The "Why" and "How"

A. Solid Handling & Weighing (The Static Hazard)

The zwitterionic nature of this amino acid derivative often results in a dry, static-prone powder. Standard weighing boats can cause the powder to repel and disperse.

  • Engineering Control: All weighing must occur inside a certified chemical fume hood or a powder containment balance enclosure.

  • Static Mitigation:

    • Do not use plastic spatulas. Use stainless steel or antistatic micro-spatulas .

    • Pro-Tip: Place an ionizing bar or a Polonium-210 static eliminator strip inside the balance chamber 30 seconds before weighing. This neutralizes the charge, preventing the "jumping powder" phenomenon.

  • Transfer: Dissolve the solid inside the weighing vessel if possible, or use a wide-mouth funnel to transfer to the reaction flask.

B. Reaction Setup & Solubilization
  • Solvent Choice: When adding solvent (e.g., Methanol, DCM, DMF), add it slowly down the side of the flask to wash down any adherent powder.

  • Inert Atmosphere: While the acid is stable, the secondary amine can oxidize over time. Flush the headspace with Nitrogen or Argon during dissolution to preserve purity.

Visualized Decision Logic

The following diagram illustrates the decision-making process for PPE donning and handling based on the physical state of the compound.

PPE_Workflow Start Start: Handling 4-Benzylpiperidine-2-COOH StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid In Solution (Dissolved) StateCheck->Liquid StaticRisk Risk: Electrostatic Dust Dispersal Solid->StaticRisk PPE_Solid PPE: Goggles + Double Nitrile Control: Static Ionizer + Fume Hood StaticRisk->PPE_Solid SolventCheck Carrier Solvent? Liquid->SolventCheck Solvent_DCM Halogenated (DCM/Chloroform) SolventCheck->Solvent_DCM Solvent_Polar Polar (MeOH/Water/DMF) SolventCheck->Solvent_Polar PPE_DCM PPE: Laminate/Silver Shield Gloves (Nitrile Permeation < 5 mins) Solvent_DCM->PPE_DCM PPE_Std PPE: Standard Nitrile Gloves (Change if splashed) Solvent_Polar->PPE_Std

Figure 1: Adaptive PPE selection workflow based on physical state and carrier solvent permeability.

Emergency Response & Disposal

Exposure Response[1][4][6][7][9][10]
  • Skin Contact:

    • Do NOT use vinegar or acidic neutralizers. Although the compound is an amine, neutralizing on the skin can generate heat (exothermic reaction) and worsen the burn.

    • Action: Flush with tepid water for 15 minutes. Soap may be used after the initial flush.[1][6][8]

  • Eye Contact:

    • Action: Flush immediately at an eyewash station for 15 minutes. Hold eyelids open. The solid is abrasive; do not rub eyes.

Waste Disposal[1][2][3][4][5]
  • Classification: Segregate as Organic Basic/Amine Waste .

  • Incompatibility: Do NOT mix with Oxidizing Agents (e.g., Nitric Acid, Peroxides) or Acid Chlorides in the waste stream, as violent reactions may occur.

  • Labeling: Clearly label the waste container with "Contains Piperidine Derivatives - Potential Irritant."

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2784732, 4-Benzylpiperidine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Piperidine-4-carboxylic acid (Structural Analog Read-Across). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.